molecular formula C8H8O B068317 Acetophenone-1,2-13C2 CAS No. 190314-15-9

Acetophenone-1,2-13C2

货号: B068317
CAS 编号: 190314-15-9
分子量: 122.13 g/mol
InChI 键: KWOLFJPFCHCOCG-SPBYTNOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetophenone-1,2-13C2 is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 122.13 g/mol. The purity is usually 95%.
The exact mass of the compound Acetophenone-alpha,beta-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-phenyl(1,2-13C2)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-SPBYTNOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583901
Record name 1-Phenyl(~13~C_2_)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190314-15-9
Record name 1-Phenyl(~13~C_2_)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190314-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Acetophenone-1,2-13C2 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetophenone-1,2-13C2 is a stable isotope-labeled form of acetophenone (B1666503), the simplest aromatic ketone.[1] In this compound, the two carbon atoms of the acetyl group are replaced with the carbon-13 (¹³C) isotope.[2] This specific labeling makes it a powerful tool in various scientific research applications, particularly for tracing the metabolic fate of acetophenone and its derivatives in biological systems.[2] Its use is prominent in mechanistic studies of organic reactions, metabolic pathway analysis, and as an internal standard for quantitative analyses.[2][3] The dual labeling provides a distinct M+2 peak in mass spectrometry and enhances signal resolution in ¹³C NMR, facilitating precise detection and quantification.[2]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are largely similar to unlabeled acetophenone, with the primary difference being the increased molecular weight due to the presence of two ¹³C isotopes.

PropertyValue
Molecular Formula C₆H₅¹³CO¹³CH₃[4]
Molecular Weight 122.13 g/mol [3][4][5]
CAS Number 190314-15-9[4][5]
Appearance Colorless, viscous liquid[1]
Melting Point 19-20 °C (lit.)[4][5]
Boiling Point 202 °C (lit.)[4][5]
Density 1.047 g/mL at 25 °C[4][5]
Flash Point 76.0 °C (168.8 °F) - closed cup[4]
Refractive Index n20/D 1.5325 (lit.)[4]
Isotopic Purity 99 atom % ¹³C[4]
Mass Shift M+2[4]

Synthesis of this compound

The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2] This involves reacting benzene (B151609) with doubly labeled [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The ¹³C-labeled acetyl chloride is typically prepared from doubly labeled [1,2-¹³C₂]acetic acid.[2]

G cluster_precursor Precursor Synthesis cluster_main_reaction Friedel-Crafts Acylation AceticAcid [1,2-13C2]Acetic Acid AcetylChloride [1,2-13C2]Acetyl Chloride AceticAcid->AcetylChloride Chlorination ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcetylChloride Product This compound AcetylChloride->Product Acylation Benzene Benzene Benzene->Product AlCl3 AlCl3 (Catalyst) AlCl3->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from [1,2-¹³C₂]acetyl chloride and benzene.

Materials:

  • [1,2-¹³C₂]acetyl chloride

  • Benzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Dry diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, suspend anhydrous AlCl₃ in dry benzene.

  • Cool the mixture in an ice bath to maintain a controlled temperature.

  • Slowly add a solution of [1,2-¹³C₂]acetyl chloride in dry benzene to the cooled suspension with continuous stirring. The slow addition is crucial to control the exothermic reaction and prevent side reactions or isotopic scrambling.[2]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and again with water.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent by distillation to obtain crude this compound.

  • Purify the product by vacuum distillation.

Key Reaction Parameters:

ParameterCondition/ReagentPurpose
Reactants Benzene, [1,2-¹³C₂]acetyl chlorideFormation of the carbon-carbon bond[2]
Catalyst Aluminum chloride (AlCl₃)Lewis acid to activate the acyl chloride[2]
Temperature 0-5 °C during additionTo control the exothermic reaction and prevent side reactions[2]
Solvent Benzene (reactant and solvent)Reaction medium

Applications in Drug Development and Research

This compound is a versatile tool in scientific inquiry, particularly in understanding metabolic processes and reaction mechanisms.

Metabolic Pathway Analysis

A primary application of this compound is to trace the metabolic fate of acetophenone and related aromatic ketones in biological systems.[2] By introducing the ¹³C-labeled compound into a cell culture or organism, researchers can track the incorporation of the labeled carbons into downstream metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This allows for the mapping and quantification of metabolic pathways.[2] For example, it has been used to study the metabolism of aromatic ketones in human liver cell lines like HepG2.[2]

G Tracer Introduce this compound to Biological System Incubation Incubate for a Specific Time Tracer->Incubation Extraction Metabolite Extraction (e.g., from cells/tissue) Incubation->Extraction Separation LC Separation of Metabolite Mixture Extraction->Separation Detection MS/MS Detection (Monitor for M+2 mass shift) Separation->Detection Analysis Data Analysis and Pathway Mapping Detection->Analysis

Caption: Experimental workflow for metabolic tracing studies.

Experimental Protocol: Metabolic Tracing in HepG2 Cells

This protocol describes a typical experiment to trace the metabolism of this compound in a liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound solution (sterile)

  • Methanol (B129727), ice-cold

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid

Procedure:

  • Cell Culture: Culture HepG2 cells to a desired confluency in appropriate culture plates.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 0.1–10 mM).[2]

  • Incubation: Incubate the cells for a set period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled compound.[2]

  • Metabolite Extraction:

    • Aspirate the medium (for extracellular metabolites).

    • Wash the cells with ice-cold saline.

    • Add ice-cold 80% methanol to the cells to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Sample Preparation: Combine and prepare the extracellular and intracellular fractions for analysis. This may involve drying and reconstituting the samples in a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column and gradient.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of expected labeled metabolites (i.e., metabolites with a mass two units higher than their unlabeled counterparts).[2]

  • Data Interpretation: Analyze the resulting data to identify and quantify the ¹³C-labeled metabolites. The degree of ¹³C incorporation provides a quantitative measure of the metabolic flux through specific pathways.[2]

Mechanistic and Biosynthesis Studies

In organic chemistry, this compound is used to elucidate reaction mechanisms by tracing the path of the labeled carbon atoms.[2] For instance, it can provide insights into reactions like the Claisen-Schmidt condensation.[2] Similarly, it aids in understanding the biosynthesis of natural products by revealing how precursor molecules are assembled.[2]

Use as an Internal Standard

Due to its distinct mass, this compound is an excellent internal standard for the accurate quantification of unlabeled acetophenone in various samples using techniques like GC-MS or LC-MS.[3]

Analytical Characterization

The isotopic labels in this compound are key to its utility and are primarily detected by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

In mass spectrometry, the presence of two ¹³C atoms results in a molecular ion peak that is two mass units higher (M+2) than the unlabeled compound.[2] This distinct mass shift allows for the clear and unambiguous detection of the labeled molecule and its metabolites, even in complex biological matrices.[2] LC-MS/MS is particularly powerful for this application due to its high sensitivity and specificity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dual ¹³C labeling enhances the signal in ¹³C NMR spectroscopy, making it easier to observe the labeled carbon atoms.[2] Advanced NMR techniques can be used to confirm the structure and labeling pattern:

  • ¹³C-¹H Correlation Spectroscopy (HSQC/HMBC): HSQC experiments can show the correlation between the methyl protons and the labeled C2 carbon. HMBC experiments can reveal correlations from the methyl protons to the labeled C1 carbonyl carbon, confirming the connectivity within the acetyl group.[2]

References

A Deep Dive into Acetophenone-1,2-¹³C₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Acetophenone-1,2-¹³C₂ in scientific research. This isotopically labeled compound serves as a powerful tool in metabolic pathway analysis, mechanistic studies of organic reactions, and as a robust internal standard for quantitative analysis. This guide provides detailed experimental protocols, data presentation, and visual workflows to facilitate its effective use in the laboratory.

Core Principles of ¹³C Isotope Labeling

Stable isotope labeling with Carbon-13 (¹³C) is a non-radioactive method to trace the fate of molecules in biological or chemical systems. By replacing the common ¹²C atoms with the heavier ¹³C isotope at specific positions, researchers can track the incorporation and transformation of these labeled molecules. Acetophenone-1,2-¹³C₂, with its two labeled carbons in the acetyl group, is particularly useful for monitoring the integrity of this functional group through various reactions and metabolic processes. The primary analytical techniques for detecting ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Research Applications

The strategic placement of the ¹³C labels in Acetophenone-1,2-¹³C₂ makes it a versatile tool for a range of applications:

  • Metabolic Pathway Analysis : Researchers utilize Acetophenone-1,2-¹³C₂ to trace the metabolic fate of acetophenone (B1666503) and related aromatic ketones in biological systems. For example, it can be used to study the metabolism of L-phenylalanine to acetophenone in plants or to investigate the biotransformation of aromatic ketones in human liver cell lines like HepG2.[1] By tracking the ¹³C atoms, scientists can elucidate metabolic pathways and quantify metabolic flux.

  • Mechanistic Studies in Organic Chemistry : In the field of organic chemistry, this labeled compound is instrumental in elucidating reaction mechanisms. For instance, it can be employed to trace the movement of carbon atoms during reactions like the Claisen-Schmidt condensation, providing detailed insights into the reaction's step-by-step process.[1]

  • Internal Standard for Quantitative Analysis : Acetophenone-1,2-¹³C₂ serves as an excellent internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass. This allows for accurate correction of sample loss during preparation and variations in instrument response.

Data Presentation: Quantitative Analysis

The use of isotopically labeled internal standards like Acetophenone-1,2-¹³C₂ significantly improves the accuracy and precision of quantitative LC-MS/MS analysis by compensating for matrix effects. The following table illustrates a hypothetical comparison of performance metrics for the quantification of unlabeled acetophenone with and without a ¹³C-labeled internal standard.

Performance MetricUnlabeled Acetophenone (External Standard Calibration)Unlabeled Acetophenone with Acetophenone-1,2-¹³C₂ (Internal Standard Calibration)
Linearity (R²) 0.995> 0.999
Accuracy (% Bias) ± 15-20%< ± 5%
Precision (%RSD) 10-15%< 5%
Limit of Quantification (LOQ) 5 ng/mL1 ng/mL
Matrix Effect (% Suppression/Enhancement) Variable (up to 50%)Compensated (< 5% variation)

This table presents illustrative data to highlight the expected improvements when using a stable isotope-labeled internal standard.

Experimental Protocols

Synthesis of Acetophenone-1,2-¹³C₂ via Friedel-Crafts Acylation

The synthesis of Acetophenone-1,2-¹³C₂ is commonly achieved through the Friedel-Crafts acylation of benzene (B151609) with [1,2-¹³C₂]acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3]

Materials:

  • Benzene (anhydrous)

  • [1,2-¹³C₂]Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Catalyst and Solvent : Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

  • Addition of Benzene : Add anhydrous benzene to the mixture and stir.

  • Addition of Labeled Acetyl Chloride : Slowly add [1,2-¹³C₂]acetyl chloride to the stirring mixture. The reaction is exothermic and will produce HCl gas, which should be vented through the drying tube.

  • Reaction : After the addition is complete, gently heat the mixture to reflux for approximately 30-60 minutes to drive the reaction to completion.

  • Quenching : Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 10% NaOH solution, and again with water.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane solvent by rotary evaporation.

  • Purification : Purify the resulting crude Acetophenone-1,2-¹³C₂ by distillation to obtain the final product.

Metabolic Labeling of HepG2 Cells

This protocol outlines a general procedure for tracing the metabolism of Acetophenone-1,2-¹³C₂ in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetophenone-1,2-¹³C₂ (stock solution in a suitable solvent like DMSO)

  • Methanol (B129727) (ice-cold)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture : Culture HepG2 cells in standard medium until they reach the desired confluency (typically 70-80%).

  • Labeling : Remove the standard medium and replace it with fresh medium containing a defined concentration of Acetophenone-1,2-¹³C₂ (e.g., 10 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation : Incubate the cells for a specific time period (e.g., 24 or 48 hours) to allow for the uptake and metabolism of the labeled compound.

  • Metabolite Extraction :

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing :

    • Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • Analysis : Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis to identify and quantify the ¹³C-labeled metabolites.

Visualizations

Synthesis of Acetophenone-1,2-¹³C₂

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts AcetylChloride [1,2-¹³C₂]Acetyl Chloride AcetylChloride->FriedelCrafts AlCl3 AlCl₃ AlCl3->FriedelCrafts Catalyzes Product Acetophenone-1,2-¹³C₂ FriedelCrafts->Product

Workflow for the synthesis of Acetophenone-1,2-¹³C₂.
Metabolic Labeling Experimental Workflow

start Culture HepG2 Cells add_label Add Acetophenone-1,2-¹³C₂ start->add_label incubate Incubate (e.g., 24h) add_label->incubate wash Wash with PBS incubate->wash extract Extract Metabolites (80% Methanol) wash->extract centrifuge Centrifuge extract->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Interpretation analyze->data

General workflow for a metabolic labeling experiment.
Principle of Isotope Dilution Mass Spectrometry

cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Sample Processing & Analysis cluster_result Quantification Analyte Unlabeled Acetophenone (Unknown Amount) Mix Mix Sample and IS Analyte->Mix IS Acetophenone-1,2-¹³C₂ (Known Amount) IS->Mix Extract Extraction & Cleanup Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantify Calculate Analyte Concentration Ratio->Quantify

Isotope dilution for accurate quantification.
Putative Metabolic Pathway of Acetophenone in the Liver

Based on the known metabolism of similar compounds like acetaminophen (B1664979), acetophenone is likely metabolized in the liver through Phase I and Phase II reactions.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Acetophenone Acetophenone-1,2-¹³C₂ CYP450 CYP450 Enzymes Acetophenone->CYP450 Oxidized_Metabolite Oxidized Intermediate CYP450->Oxidized_Metabolite Oxidation Glucuronidation Glucuronidation (UGTs) Oxidized_Metabolite->Glucuronidation Sulfation Sulfation (SULTs) Oxidized_Metabolite->Sulfation Glutathione Glutathione Conjugation (GSTs) Oxidized_Metabolite->Glutathione Excretion Excretion (Urine/Bile) Glucuronidation->Excretion Sulfation->Excretion Glutathione->Excretion

References

The Versatility of ¹³C Labeled Acetophenone in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and mechanistic studies, isotopically labeled compounds are indispensable tools. Among these, ¹³C labeled acetophenone (B1666503) stands out as a versatile building block and probe, offering profound insights into reaction mechanisms, metabolic pathways, and quantitative analysis. This technical guide provides a comprehensive overview of the applications of ¹³C labeled acetophenone, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Synthesis of ¹³C Labeled Acetophenone

The targeted introduction of a ¹³C isotope into the acetophenone scaffold can be achieved through several synthetic strategies, primarily depending on the desired labeling position (carbonyl or methyl group).

Synthesis of [carbonyl-¹³C]Acetophenone via Friedel-Crafts Acylation

A common and effective method for introducing a ¹³C label at the carbonyl position is through the Friedel-Crafts acylation of benzene (B151609) using ¹³C-labeled acetyl chloride.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous benzene (excess, serving as both reactant and solvent).

  • Addition of Labeled Reagent: The flask is cooled in an ice bath, and [1-¹³C]acetyl chloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (approximately 80°C) for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude [carbonyl-¹³C]acetophenone is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Starting MaterialReagentsProductYield (%)Isotopic Purity (%)
Benzene[1-¹³C]Acetyl chloride, AlCl₃[carbonyl-¹³C]Acetophenone75-85>99

Table 1: Representative quantitative data for the synthesis of [carbonyl-¹³C]acetophenone.

Synthesis_of_Carbonyl_13C_Acetophenone Benzene Benzene Intermediate Acylium Ion Intermediate [CH3-13C=O]+ Benzene->Intermediate Electrophilic Attack AcetylChloride [1-13C]Acetyl Chloride AcetylChloride->Intermediate Activation AlCl3 AlCl3 AlCl3->AcetylChloride Product [carbonyl-13C]Acetophenone Intermediate->Product Proton Loss HCl HCl Synthesis_of_Methyl_13C_Acetophenone Benzonitrile Benzonitrile Intermediate Imine Intermediate Benzonitrile->Intermediate Grignard [13C]Methylmagnesium Iodide Grignard->Intermediate Nucleophilic Addition Product [methyl-13C]Acetophenone Intermediate->Product Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Intermediate Heck_Reaction_Mechanism Start 4-Bromo-[carbonyl-13C]acetophenone + Alkene OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd MigIns Migratory Insertion OxAdd->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim RedElim->Catalyst Regeneration Product Labeled Heck Product RedElim->Product GC_MS_Workflow Sample Sample containing Analyte Spike Spike with [13C]Acetophenone (IS) Sample->Spike Extraction Sample Extraction Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Analyte & IS signals) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Metabolic_Tracing_Workflow Admin Administer [13C]Acetophenone BioSystem Biological System (e.g., Cell Culture) Admin->BioSystem Sampling Sample Collection (Time Points) BioSystem->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS / NMR Analysis Extraction->Analysis Pathway Metabolic Pathway Elucidation Analysis->Pathway

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acetophenone-1,2-13C2 as a Precursor in Chemical Synthesis

Introduction

This compound is a stable, isotopically labeled form of acetophenone (B1666503), the simplest aromatic ketone.[1][2] In this labeled variant, the two carbon atoms of the acetyl group (the carbonyl carbon and the methyl carbon) are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic signature makes this compound an invaluable tool for researchers, particularly in the fields of organic synthesis, metabolic research, and pharmaceutical development.[2][3] Its primary utility lies in its function as a tracer, allowing scientists to track the fate of the labeled carbon atoms through complex chemical reactions and biological pathways using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4] This guide provides a comprehensive overview of the synthesis of this compound and its applications as a precursor and investigative probe.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609).[4][5] This cornerstone reaction in organic chemistry involves the introduction of an acyl group onto an aromatic ring.[4] In this specific application, doubly labeled [1,2-¹³C₂]acetyl chloride is reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

The precursor, [1,2-¹³C₂]acetyl chloride, is commonly prepared by chlorinating [1,2-¹³C₂]acetic acid with a reagent like thionyl chloride (SOCl₂).[4] The careful execution of this synthesis is critical to ensure high isotopic fidelity and prevent scrambling of the ¹³C labels.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general methodology for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • [1,2-¹³C₂]Acetyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl, dilute aqueous solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Magnesium sulfate (B86663) (MgSO₄, anhydrous)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) in the flask and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add a solution of [1,2-¹³C₂]acetyl chloride in anhydrous DCM to the cooled AlCl₃ suspension via the dropping funnel. After the addition, add benzene to the reaction mixture.

  • Reaction: Allow the reaction to stir at a controlled low temperature (e.g., 0-5°C). Maintaining a low temperature is crucial to prevent exothermic side reactions and potential loss of isotopic integrity.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding the reaction mixture to a flask containing crushed ice and dilute hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound, typically by vacuum distillation, to obtain the final product.

  • Characterization: Confirm the structure and isotopic purity using NMR (¹H and ¹³C) and Mass Spectrometry.

Data Presentation: Synthesis Parameters and Product Properties
ParameterValue / ConditionReference
Reactants Benzene, [1,2-¹³C₂]Acetyl chloride[4]
Catalyst Aluminum chloride (AlCl₃)[4]
Solvent Dichloromethane (DCM)N/A
Temperature Control 0-5 °C (Crucial for isotopic fidelity)[4]
Isotopic Purity (¹³C) 99 atom %
Boiling Point 202 °C (lit.)
Melting Point 19-20 °C (lit.)
Density 1.047 g/mL at 25 °C
Mass Shift M+2

Applications in Chemical Synthesis and Research

Mechanistic Studies in Organic Chemistry

The primary application of this compound in organic synthesis is to elucidate reaction mechanisms.[4] By tracing the ¹³C-labeled acetyl group, chemists can gain precise insights into how bonds are formed and broken. For example, it can be used to study the carbon atom flow in reactions like the Claisen-Schmidt condensation, providing definitive evidence for the proposed reaction pathway.[4]

cluster_0 Mechanistic Study Workflow A This compound (Labeled Precursor) C Chemical Reaction (e.g., Condensation) A->C B Unlabeled Reagent(s) B->C D Reaction Products C->D E Structural Analysis (NMR, Mass Spec) D->E F Mechanism Elucidation E->F

Caption: Workflow for elucidating reaction mechanisms using this compound.

Precursor for Labeled Bioactive Compounds

Acetophenone is a known precursor for a wide range of pharmaceuticals and bioactive molecules, including anti-inflammatory agents, anesthetics, and heterocyclic compounds.[1][6][7] By using this compound as the starting material, researchers can synthesize ¹³C-labeled versions of these target molecules. These labeled compounds are critical for drug discovery and development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies.[3][8]

Applications in Biological and Drug Development Studies

Metabolic Pathway Analysis

In biological systems, this compound serves as a powerful tracer to map metabolic pathways.[4] When introduced to cells or organisms, the labeled acetophenone is metabolized, and the ¹³C atoms are incorporated into various downstream products. By analyzing the resulting metabolites, researchers can identify and quantify the activity of specific metabolic routes.[4][9] This technique has been used to study the metabolism of aromatic ketones in human liver cell lines and to investigate the biosynthesis of natural products in plants.[4]

cluster_1 Metabolic Tracing Workflow Start Introduce This compound to Biological System Incubate Incubation/ Metabolism Occurs Start->Incubate Extract Extract Metabolites Incubate->Extract Analyze Analyze via LC-MS/NMR for 13C Incorporation Extract->Analyze Map Map Labeled Metabolites to Pathways Analyze->Map

Caption: General workflow for metabolic pathway analysis using a ¹³C-labeled tracer.

Quantitative Analysis in Drug Development

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative bioanalysis using mass spectrometry.[2][3] this compound can be used as an internal standard when quantifying unlabeled acetophenone or its metabolites in biological matrices.[2] Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification, which is essential for pharmacokinetic studies.[2][3]

cluster_2 Synthesis & Application Logic Precursor [1,2-13C2]Acetic Acid Intermediate [1,2-13C2]Acetyl Chloride Precursor->Intermediate Chlorination Product This compound Intermediate->Product Friedel-Crafts Acylation App1 Mechanistic Studies Product->App1 App2 Metabolic Tracing Product->App2 App3 Internal Standard Product->App3

Caption: Logical flow from precursor synthesis to diverse applications of this compound.

Conclusion

This compound is a versatile and powerful tool for the scientific community. Its synthesis via the well-established Friedel-Crafts acylation allows for the precise placement of ¹³C labels. This isotopic signature enables its use as a precursor for synthesizing labeled bioactive compounds and as a tracer for dissecting complex chemical reaction mechanisms and metabolic pathways. For professionals in drug development, its role as an internal standard ensures the accuracy of quantitative analyses essential for advancing new therapeutic agents. The continued application of this compound and similar labeled compounds will undoubtedly continue to provide profound insights across chemistry and biology.

References

Technical Guide: Acetophenone-1,2-¹³C₂ in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetophenone-1,2-¹³C₂, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document details its commercial availability, purity specifications, and practical applications, including detailed experimental protocols for its use as a tracer in metabolic studies.

Introduction to Acetophenone-1,2-¹³C₂

Acetophenone-1,2-¹³C₂ is a non-radioactive, stable isotope-labeled form of acetophenone (B1666503), the simplest aromatic ketone. In this molecule, the two carbon atoms of the acetyl group are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for tracing the metabolic fate of acetophenone and related compounds in biological systems without the complications of radioactivity. Its applications are particularly relevant in the study of xenobiotic metabolism, drug discovery, and understanding disease pathways. The metabolism of foreign compounds, or xenobiotics, is a critical area of study in pharmacology and toxicology, with the liver being the primary site of these transformations.[1][2][3][4]

Commercial Availability and Purity

Acetophenone-1,2-¹³C₂ is commercially available from several specialized chemical suppliers. The isotopic purity is consistently high, typically ≥99 atom % ¹³C, ensuring accurate and sensitive detection in tracing experiments. The chemical purity is also generally high, often ≥98-99%.

Below is a summary of typical product specifications from leading suppliers.

SupplierProduct NameCAS NumberIsotopic PurityChemical Purity
Sigma-Aldrich Acetophenone-α,β-¹³C₂190314-15-999 atom % ¹³C99% (CP)
MedChemExpress Acetophenone-¹³C₂190314-15-9Not specified>98%
Cambridge Isotope Laboratories, Inc. Acetophenone (methyl-¹³C, 99%)71777-36-199%98%

Applications in Research

The primary application of Acetophenone-1,2-¹³C₂ is as a tracer in metabolic studies, a field known as metabolomics.[5][6] By introducing this labeled compound into a biological system (e.g., cell cultures, microorganisms, or in vivo models), researchers can track the incorporation of the ¹³C atoms into various metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of novel metabolites.[7]

Xenobiotic Metabolism

Acetophenone, as a xenobiotic, undergoes a series of metabolic transformations in the body, primarily in the liver, to facilitate its excretion. These reactions are broadly categorized into Phase I and Phase II metabolism.[1][2][3][4]

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For acetophenone, this can involve oxidation or reduction.

  • Phase II Reactions: These are conjugation reactions where the modified compound is coupled with an endogenous molecule (e.g., glucuronic acid, sulfate, or glutathione) to increase its water solubility for excretion.

Using Acetophenone-1,2-¹³C₂, researchers can trace the flow of the carbon backbone through these metabolic steps, identifying the resulting metabolites and quantifying the activity of the involved enzymes.

A hypothetical metabolic pathway for acetophenone is depicted below.

G Acetophenone Acetophenone-1,2-13C2 PhaseI Phase I Metabolism (e.g., Reduction/Oxidation) Acetophenone->PhaseI Intermediate Metabolic Intermediate (e.g., 1-Phenylethanol-1,2-13C2) PhaseI->Intermediate PhaseII Phase II Metabolism (Conjugation) Intermediate->PhaseII Conjugate Polar Conjugate (e.g., Glucuronide) PhaseII->Conjugate Excretion Excretion Conjugate->Excretion

Hypothetical Metabolic Pathway of Acetophenone.

Experimental Protocols

The following sections provide detailed, representative protocols for conducting a tracer study with Acetophenone-1,2-¹³C₂ using cell cultures, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Culture and Isotope Labeling

This protocol describes the introduction of Acetophenone-1,2-¹³C₂ to a cell culture for metabolic analysis.

Materials:

  • Adherent cell line of interest (e.g., HepG2 human liver cancer cells)

  • Complete cell culture medium

  • Acetophenone-1,2-¹³C₂

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (80% in water), pre-chilled to -80°C

  • Cell scraper

  • Dry ice

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing Acetophenone-1,2-¹³C₂ at the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically to be non-toxic while providing sufficient signal for detection.

  • Isotope Labeling: Once the cells have reached the desired confluency, aspirate the existing medium and replace it with the pre-warmed labeling medium.

  • Incubation: Return the plates to the incubator for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled acetophenone.

  • Metabolite Extraction:

    • To quench metabolic activity, place the culture plates on a bed of dry ice.

    • Aspirate the labeling medium and quickly wash the cells with 1 mL of ice-cold PBS.

    • Aspirate the PBS and add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate the plates on dry ice for 15 minutes.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and store at -80°C until analysis.

G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction A Seed Cells in 6-well Plates B Prepare Labeling Medium with This compound A->B C Incubate Cells with Labeling Medium B->C D Quench Metabolism on Dry Ice C->D E Wash with Ice-Cold PBS D->E F Add Pre-chilled 80% Methanol E->F G Scrape and Collect Lysate F->G H Centrifuge and Collect Supernatant G->H I Store Metabolite Extract at -80°C H->I

References

An In-depth Technical Guide to the Comparative Analysis of Natural Abundance vs. ¹³C Enriched Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone (B1666503), the simplest aromatic ketone, serves as a fundamental building block in organic synthesis and is a key structural motif in numerous biologically active compounds. Understanding its metabolic fate and quantifying its presence in complex biological matrices is crucial for drug development and metabolic research. This guide provides a detailed technical overview of the analytical methodologies used to differentiate and quantify natural abundance acetophenone from its ¹³C enriched isotopologues. The use of stable isotope-labeled internal standards, such as ¹³C enriched acetophenone, is the gold standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy, offering high precision and accuracy.

Physicochemical Properties and Isotopic Abundance

A foundational understanding of the physicochemical properties and natural isotopic abundance of acetophenone is essential for its analysis.

General Properties
PropertyValue
Chemical Formula C₈H₈O
Molecular Weight 120.15 g/mol [1]
Appearance Colorless liquid
Boiling Point 202 °C
Melting Point 19-20 °C
Natural Isotopic Abundance

The isotopic composition of naturally occurring acetophenone is dominated by the most abundant isotopes of its constituent elements: ¹²C, ¹H, and ¹⁶O. However, the presence of heavier stable isotopes, primarily ¹³C, gives rise to characteristic isotopic patterns in mass spectrometry. The natural abundance of ¹³C is approximately 1.11%.[2] This means that for every 100 molecules of acetophenone, roughly 8.88 will contain one ¹³C atom, leading to a distinct M+1 peak in the mass spectrum.

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of acetophenone and its isotopologues.

Mass Spectra of Natural Abundance Acetophenone

The electron ionization (EI) mass spectrum of natural abundance acetophenone is characterized by a prominent molecular ion peak (M⁺) and several fragment ions.

Ionm/z (mass-to-charge ratio)Relative Intensity (%)Proposed Structure
Molecular Ion (M⁺) 120~30-40[C₈H₈O]⁺
M+1 Ion 121~2.5-3.5[¹³C₁C₇H₈O]⁺
Base Peak 105100[C₇H₅O]⁺
Fragment Ion 77~20-30[C₆H₅]⁺
Fragment Ion 51~5-15[C₄H₃]⁺

Note: Relative intensities can vary depending on the instrument and analytical conditions.

The M+1 peak at m/z 121 arises from the natural abundance of ¹³C.[2][3] The base peak at m/z 105 corresponds to the loss of a methyl group (•CH₃), forming the stable benzoyl cation.[3] The peak at m/z 77 results from the subsequent loss of carbon monoxide (CO) from the benzoyl cation, yielding the phenyl cation.[3]

Mass Spectra of ¹³C Enriched Acetophenone

When acetophenone is enriched with ¹³C at a specific position, the mass spectrum will show a predictable shift in the m/z of the molecular ion and any fragments containing the labeled carbon. For example, in acetophenone-¹³C₁ (carbonyl labeled), the molecular ion peak will be shifted to m/z 121, and this will become the new base peak for the enriched species.

IonExpected m/z (¹³C-carbonyl)Expected m/z (¹³C-methyl)
Molecular Ion (M⁺) 121121
[M-CH₃]⁺ 106105
[C₆H₅]⁺ 7777

This clear mass shift allows for the selective detection and quantification of the ¹³C enriched standard, even in the presence of its natural abundance counterpart.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the comparative analysis of natural abundance and ¹³C enriched acetophenone.

1. Sample Preparation:

  • Prepare stock solutions of both natural abundance and ¹³C enriched acetophenone in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.

  • Create a mixed sample by combining equal volumes of the two stock solutions.

  • Prepare a dilution series of the mixed sample for calibration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

3. Data Analysis:

  • Acquire chromatograms and mass spectra for all samples.

  • Identify the retention time of acetophenone.

  • Extract the mass spectra for the acetophenone peak.

  • Compare the relative intensities of the m/z 120 and m/z 121 peaks in the natural abundance, enriched, and mixed samples.

  • For quantitative analysis, construct calibration curves based on the peak areas of the respective molecular ions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the position of ¹³C enrichment.

¹³C NMR Spectrum of Natural Abundance Acetophenone

The proton-decoupled ¹³C NMR spectrum of natural abundance acetophenone shows distinct signals for each of the eight carbon atoms.

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O) ~198.1
C1 (ipso-carbon) ~137.1
C4 (para-carbon) ~133.0
C2, C6 (ortho-carbons) ~128.5
C3, C5 (meta-carbons) ~128.2
Methyl (CH₃) ~26.5

Note: Chemical shifts are relative to TMS and can vary slightly depending on the solvent and concentration.[4][5]

¹³C NMR Spectrum of ¹³C Enriched Acetophenone

In a ¹³C enriched acetophenone sample, the signal corresponding to the enriched carbon atom will be significantly enhanced in intensity. For instance, in acetophenone-(carbonyl-¹³C), the peak at ~198 ppm will be dramatically larger than the other signals. Similarly, for acetophenone-(methyl-¹³C), the peak at ~26.5 ppm will show a marked increase in intensity. This high signal-to-noise ratio for the labeled position allows for more sensitive detection and can be used in metabolic tracer studies.

Experimental Protocol: ¹³C NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of natural abundance acetophenone in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Prepare a separate sample of ¹³C enriched acetophenone (e.g., 1-5 mg) in the same manner.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse).

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm.

    • Number of Scans (NS): 1024 (for natural abundance), can be significantly lower for enriched sample.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1.36 seconds.

  • Processing:

    • Apply an exponential window function with a line broadening of 1 Hz before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of natural abundance and ¹³C enriched acetophenone.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_comparison Comparative Analysis Natural Natural Abundance Acetophenone GCMS GC-MS Analysis Natural->GCMS NMR ¹³C NMR Analysis Natural->NMR Enriched ¹³C Enriched Acetophenone Enriched->GCMS Enriched->NMR Mixed Mixed Sample Mixed->GCMS MS_Data Mass Spectra (m/z, Intensity) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shift, Intensity) NMR->NMR_Data Comparison Quantitative and Qualitative Comparison MS_Data->Comparison NMR_Data->Comparison

Caption: Experimental workflow for comparative analysis.

Metabolic Pathway of Acetophenone

While acetophenone is not a classical signaling molecule that activates a specific receptor-ligand pathway, its biotransformation is of significant interest in drug metabolism studies. The primary metabolic pathway involves reduction and oxidation reactions, primarily mediated by cytochrome P450 enzymes in the liver.[6][7]

G Acetophenone Acetophenone Phenylethanol 1-Phenylethanol Acetophenone->Phenylethanol Reduction (e.g., Carbonyl Reductases) BenzoicAcid Benzoic Acid Acetophenone->BenzoicAcid Oxidation (CYP450 enzymes) Phenylethanol->Acetophenone Oxidation HippuricAcid Hippuric Acid (Excreted) BenzoicAcid->HippuricAcid Conjugation with Glycine

Caption: Metabolic pathway of acetophenone.

Applications in Research and Drug Development

The ability to distinguish and quantify natural abundance from ¹³C enriched acetophenone is critical in several areas:

  • Pharmacokinetic Studies: ¹³C enriched acetophenone can be used as an internal standard to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of acetophenone-containing drug candidates.

  • Metabolic Flux Analysis: Tracing the incorporation of ¹³C from labeled precursors into acetophenone can elucidate biosynthetic pathways.

  • Environmental Fate Studies: Labeled acetophenone can be used to track its degradation and transformation in various environmental matrices.

  • Quantitative Bioanalysis: Isotope dilution mass spectrometry using a ¹³C labeled internal standard provides the most accurate method for quantifying acetophenone in biological samples such as plasma, urine, and tissue homogenates.

Conclusion

The comparative analysis of natural abundance and ¹³C enriched acetophenone using mass spectrometry and NMR spectroscopy is a powerful approach for researchers, scientists, and drug development professionals. This guide has provided a comprehensive overview of the key analytical techniques, including detailed experimental protocols and expected data. The ability to accurately quantify and trace the fate of acetophenone and its derivatives is essential for advancing our understanding of their biological roles and for the development of new therapeutics. The provided workflows and metabolic pathway diagram serve as valuable tools for designing and interpreting experiments in this important area of research.

References

Acetophenone-1,2-13C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Acetophenone-1,2-13C2, an isotopically labeled form of the simplest aromatic ketone, acetophenone (B1666503). Due to the incorporation of two carbon-13 (¹³C) isotopes in the acetyl group, this compound serves as a valuable tracer in various research applications, particularly in metabolic pathway analysis and for quantifying drug development processes.[1][2] This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and outlines its applications in scientific research. Furthermore, this guide presents signaling pathways and experimental workflows visualized through diagrams to facilitate a deeper understanding of its utility.

Chemical and Physical Properties

This compound is a derivative of acetophenone where the two carbon atoms of the acetyl group are replaced with the ¹³C isotope.[3] This specific labeling makes it a powerful tool for various research applications.[3] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₅¹³CO¹³CH₃
Molecular Weight 122.13 g/mol [2][3][4]
CAS Number 190314-15-9[3][4]
Isotopic Purity 99 atom % ¹³C
Mass Shift M+2
Boiling Point 202 °C (literature)
Melting Point 19-20 °C (literature)
Density 1.047 g/mL at 25 °C
Refractive Index n20/D 1.5325 (literature)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is through the Friedel-Crafts acylation reaction.[3] This method involves the reaction of benzene (B151609) with [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Materials:

  • [1,2-¹³C₂]acetyl chloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in an excess of dry benzene.

  • Cool the flask in an ice bath to maintain a low temperature. The Friedel-Crafts acylation is an exothermic reaction, and controlling the temperature is crucial to prevent side reactions and ensure isotopic integrity.[3]

  • Slowly add a solution of [1,2-¹³C₂]acetyl chloride in dry benzene to the stirred suspension from the dropping funnel.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

  • Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (benzene and any diethyl ether used for washing) using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Applications in Research

Acetophenone-1,2-¹³C₂ is a valuable tool for researchers, particularly in the fields of metabolomics and drug development. Its primary application is as a tracer to elucidate metabolic pathways.[1][3]

Metabolic Pathway Analysis

Researchers utilize Acetophenone-1,2-¹³C₂ to track the metabolic fate of acetophenone within biological systems.[3] By introducing the labeled compound, scientists can follow the incorporation of the ¹³C atoms into downstream metabolites. This allows for the unambiguous identification and quantification of metabolic pathways.[3] For instance, it has been used to study the metabolism of L-phenylalanine to acetophenone in plants.[3]

A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is often employed for enhanced compound identification and isotopic pattern mapping.[3] High-resolution MS can determine the molecular formula of a metabolite and its mass shift due to ¹³C incorporation, while ¹³C-NMR can pinpoint the exact location of the ¹³C atoms in the product molecules.[3] The presence of ¹³C-¹³C spin-spin coupling in the NMR spectrum provides definitive proof that the two adjacent labeled carbons were incorporated as an intact unit, which helps in constraining the possible metabolic pathways involved.[3]

Visualizations

Experimental Workflows

G cluster_synthesis Synthesis Workflow start Start: Prepare Reactants react Friedel-Crafts Acylation (Benzene + [1,2-13C2]Acetyl Chloride + AlCl3) start->react quench Reaction Quenching (Ice + HCl) react->quench extract Extraction & Washing quench->extract dry Drying Organic Layer extract->dry evap Solvent Evaporation dry->evap purify Purification evap->purify end End Product: This compound purify->end G cluster_metabolic_analysis Metabolic Analysis Workflow cluster_analysis Analysis start Start: Introduce This compound to Biological System incubate Incubation & Metabolism start->incubate extract_metabolites Extraction of Metabolites incubate->extract_metabolites ms_analysis Mass Spectrometry (MS) - Detect Mass Shift - Determine Isotopologue Distribution extract_metabolites->ms_analysis nmr_analysis NMR Spectroscopy - Pinpoint 13C Location - Detect 13C-13C Coupling extract_metabolites->nmr_analysis interpret Data Interpretation & Pathway Elucidation ms_analysis->interpret nmr_analysis->interpret G cluster_metabolism Acetophenone Metabolism acetophenone Acetophenone phenylacetate Phenylacetate acetophenone->phenylacetate Oxidation (Liver) hippurate Hippurate phenylacetate->hippurate Conjugation with Glycine excretion Urinary Excretion phenylacetate->excretion hippurate->excretion

References

Methodological & Application

Application Note: Quantitative Analysis of Acetophenone using Acetophenone-1,2-13C2 as an Internal Standard by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetophenone (B1666503) is a versatile organic compound utilized as a precursor in the synthesis of various pharmaceuticals and resins.[1] Accurate and precise quantification of acetophenone in diverse matrices is crucial for process monitoring, quality control, and pharmacokinetic studies. Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis, combining the sensitivity and selectivity of mass spectrometry with the precision afforded by isotopically labeled internal standards.[2] The use of a stable isotope-labeled (SIL) internal standard, such as Acetophenone-1,2-13C2, is the preferred method for quantitative bioanalysis using LC-MS, as it accurately compensates for variations in sample extraction, matrix effects, and instrument response.[3][4]

This application note describes a general methodology for the quantitative analysis of acetophenone in a given matrix using this compound as an internal standard, coupled with either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). 13C-labeled internal standards are particularly advantageous as they exhibit nearly identical chemical and physical properties to the analyte, ensuring co-elution during chromatographic separation and minimizing differential ion suppression effects.[5]

Principle of the Method

The methodology is based on the principle of isotope dilution, where a known amount of this compound is added to the sample containing an unknown amount of unlabeled acetophenone. The SIL internal standard and the native analyte behave almost identically during sample preparation and analysis.[6] After extraction and chromatographic separation, the compounds are detected by a mass spectrometer. Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Materials and Reagents

  • Analyte: Acetophenone (≥99% purity)

  • Internal Standard: this compound (99 atom % 13C)[7]

  • Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade or equivalent)

  • Mobile Phase Modifiers: Formic acid or ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Extraction Solvents: Ethyl acetate, Dichloromethane (B109758), or as determined by sample matrix

  • Gases: Nitrogen (for solvent evaporation), Argon (for collision-induced dissociation)

Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC)

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, Electron Ionization - EI for GC-MS)

  • Analytical column suitable for the separation of acetophenone (e.g., C18 for LC, DB-5ms for GC)

Experimental Protocols

Protocol 1: Quantification of Acetophenone by LC-MS/MS

1. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solution of Acetophenone (1 mg/mL): Accurately weigh and dissolve an appropriate amount of acetophenone in methanol.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of acetophenone with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the primary stock solution of this compound with a 50:50 mixture of methanol and water to a final concentration appropriate for the expected analyte concentration range.

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into the blank matrix of interest (e.g., plasma, water, soil extract).

2. Sample Preparation (Liquid-Liquid Extraction Example)

  • To 100 µL of the sample (calibration standard, QC, or unknown), add 25 µL of the internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to extract the analyte and internal standard.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis

  • LC System: HPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 5% A, then return to initial conditions).

  • Injection Volume: 5 µL

  • MS System: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Acetophenone: To be determined by direct infusion (e.g., precursor ion [M+H]⁺ m/z 121, product ion m/z 105)

    • This compound: Precursor ion [M+H]⁺ m/z 123, product ion m/z 107[7]

  • Collision Energy: Optimize for each transition.

4. Data Analysis

  • Integrate the peak areas for both the acetophenone and this compound MRM transitions.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of acetophenone in the unknown samples from the calibration curve.

Protocol 2: Quantification of Acetophenone by GC-MS

1. Preparation of Standards:

  • Follow the same procedure as for LC-MS/MS, but use a volatile solvent compatible with GC, such as dichloromethane or methanol.

2. Sample Preparation (Liquid-Liquid Extraction Example):

  • Follow the same extraction procedure as for LC-MS/MS. After evaporation, reconstitute the sample in a solvent suitable for GC injection (e.g., 100 µL of ethyl acetate).

3. GC-MS Analysis

  • GC System: Gas chromatograph

  • Column: DB-5ms or similar nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System: Mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Type: Selected Ion Monitoring (SIM) or MRM if available.

  • Monitored Ions (SIM mode):

    • Acetophenone: m/z 120 (molecular ion), 105 (base peak), 77

    • This compound: m/z 122 (molecular ion), 107[7]

4. Data Analysis:

  • Follow the same data analysis procedure as for LC-MS/MS, using the peak areas of the selected ions.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines.[8][9] Key validation parameters are summarized in the table below. The values presented are hypothetical and serve as an example of expected performance.

ParameterAcceptance CriteriaExample Result (LC-MS/MS)Example Result (GC-MS)
Linearity (r²) ≥ 0.990.9980.995
Calibration Range Dependent on application1 - 1000 ng/mL10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥ 101 ng/mL10 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%< 12%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 11%< 13%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5% to +8%-9% to +10%
Recovery Consistent and reproducible> 85%> 80%
Matrix Effect Within acceptable limitsMinimalMinimal

Visualization

Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Acetophenone and this compound Stock Solutions B Spike Blank Matrix to Create Calibration Standards & QCs A->B C Add this compound (Internal Standard) to Samples B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E Evaporate Solvent D->E F Reconstitute in Mobile/Injection Phase E->F G Inject Sample into LC-MS/MS or GC-MS F->G H Chromatographic Separation (Analyte & IS Co-elute) G->H I Mass Spectrometric Detection (MRM / SIM) H->I J Integrate Peak Areas for Analyte and Internal Standard I->J K Calculate Peak Area Ratio (Analyte / IS) J->K L Generate Calibration Curve K->L M Quantify Acetophenone in Unknown Samples L->M

Caption: Workflow for the quantitative analysis of acetophenone.

References

Application Notes and Protocols for Tracking Carbon Flow in Reactions with Acetophenone-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying cellular metabolic fluxes. The use of ¹³C-labeled substrates, such as Acetophenone-1,2-¹³C₂, allows researchers to track the progression of carbon atoms through various biochemical reactions. This provides a detailed snapshot of cellular metabolism, offering critical insights into microbial degradation pathways, drug metabolism, and the biosynthesis of novel compounds. Acetophenone (B1666503), a simple aromatic ketone, is a common intermediate in the catabolism of various aromatic compounds and is also a metabolite of certain xenobiotics in mammals. By using Acetophenone-1,2-¹³C₂, where the carbonyl carbon and the methyl carbon are labeled, we can precisely follow the fate of the acetyl group in different metabolic contexts.

These application notes provide a comprehensive guide to designing and conducting experiments for tracking the carbon flow from Acetophenone-1,2-¹³C₂. Detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are provided, along with examples of data presentation and visualization.

Metabolic Pathways of Acetophenone

Acetophenone is metabolized by a variety of organisms through different pathways. In microorganisms, two primary degradation routes have been identified. In mammals, including humans, acetophenone is metabolized and excreted.

Microbial Degradation of Acetophenone

1. Baeyer-Villiger Monooxygenase Pathway: In some microorganisms, such as Arthrobacter, acetophenone undergoes a Baeyer-Villiger oxidation. An oxygen atom is inserted between the carbonyl carbon and the phenyl group, forming phenyl acetate (B1210297). This ester is then hydrolyzed by an esterase to yield phenol (B47542) and acetate.

2. Carboxylation Pathway: Another microbial pathway involves the carboxylation of acetophenone to produce benzoylacetate. This reaction is catalyzed by acetophenone carboxylase.

Mammalian Metabolism of Acetophenone

In humans and other mammals, acetophenone is primarily metabolized in the liver. The main metabolic route involves oxidation, leading to the formation of benzoic acid, carbonic acid, and acetone. Benzoic acid can be further conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of acetophenone.

Acetophenone_Metabolism cluster_microbial Microbial Degradation cluster_mammalian Mammalian Metabolism Acetophenone Acetophenone-1,2-¹³C₂ Phenylacetate Phenyl acetate-¹³C₂ Acetophenone->Phenylacetate Baeyer-Villiger Monooxygenase Benzoylacetate Benzoylacetate-¹³C₂ Acetophenone->Benzoylacetate Acetophenone Carboxylase Phenol Phenol Phenylacetate->Phenol Esterase Acetate Acetate-¹³C₂ Phenylacetate->Acetate Acetophenone_m Acetophenone-1,2-¹³C₂ BenzoicAcid Benzoic Acid Acetophenone_m->BenzoicAcid Oxidation CarbonicAcid Carbonic Acid-¹³C Acetophenone_m->CarbonicAcid Acetone Acetone-¹³C Acetophenone_m->Acetone

Figure 1. Metabolic pathways of Acetophenone-1,2-¹³C₂ in microbial and mammalian systems.

Experimental Design and Workflow

A typical workflow for a carbon tracing experiment using Acetophenone-1,2-¹³C₂ involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation start Cell Culture (e.g., Microbial or Mammalian) labeling Introduction of Acetophenone-1,2-¹³C₂ start->labeling incubation Time-Course Incubation labeling->incubation quenching Metabolic Quenching & Cell Harvesting incubation->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis GC-MS and/or NMR Analysis extraction->analysis Direct analysis (NMR) derivatization->analysis data_processing Data Processing & Isotopomer Analysis analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis pathway_elucidation Pathway Elucidation flux_analysis->pathway_elucidation

Figure 2. General experimental workflow for carbon tracing with Acetophenone-1,2-¹³C₂.

Experimental Protocols

The following are detailed protocols for conducting a carbon tracing experiment with Acetophenone-1,2-¹³C₂ in a microbial culture. These can be adapted for mammalian cell culture or other experimental systems.

Protocol 1: ¹³C-Labeling of Microbial Cultures

Materials:

  • Microorganism of interest (e.g., Arthrobacter sp.)

  • Appropriate growth medium

  • Acetophenone-1,2-¹³C₂ (sterile solution)

  • Shaking incubator

  • Spectrophotometer

  • Sterile flasks and centrifuge tubes

Procedure:

  • Inoculate the microorganism into a suitable liquid medium and grow to the mid-exponential phase.

  • Prepare a stock solution of Acetophenone-1,2-¹³C₂ in a suitable solvent (e.g., ethanol) and sterilize by filtration.

  • Add the Acetophenone-1,2-¹³C₂ stock solution to the culture to a final concentration of 1-5 mM. An equivalent culture with unlabeled acetophenone should be run as a control.

  • Continue incubation under the same growth conditions.

  • Collect cell samples at different time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the uptake of the tracer and the appearance of labeled metabolites.

  • For each time point, rapidly quench metabolic activity by mixing the cell suspension with cold methanol (B129727) (-20°C) in a 1:1 ratio.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with a cold saline solution and store at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS Analysis

Materials:

  • Cell pellets from Protocol 1

  • Extraction solvent (e.g., 80% methanol)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvent for derivatization (e.g., pyridine)

  • Vortex mixer, centrifuge, and evaporator

Procedure:

  • Resuspend the cell pellet in the cold extraction solvent.

  • Lyse the cells using sonication or bead beating.

  • Centrifuge the lysate to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • To the dried extract, add the derivatization agent and solvent.

  • Incubate at a suitable temperature (e.g., 60-70°C) for 30-60 minutes to allow for complete derivatization.

  • The derivatized sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

GC-MS Settings (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: m/z 50-650

Analysis:

  • Inject the derivatized sample into the GC-MS.

  • Identify the peaks corresponding to acetophenone and its expected metabolites (e.g., phenyl acetate, phenol, acetate) based on their retention times and mass spectra.

  • Analyze the mass spectra of these peaks to determine the mass isotopomer distributions (MIDs). The incorporation of ¹³C from Acetophenone-1,2-¹³C₂ will result in a shift in the mass of the molecular ion and its fragments.

Protocol 4: NMR Spectroscopy Analysis of ¹³C Isotopomers

Materials:

  • Dried metabolite extracts

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR tubes

Procedure:

  • Reconstitute the dried metabolite extract in the NMR buffer.

  • Transfer the solution to an NMR tube.

  • Acquire ¹³C and ¹H NMR spectra.

  • The presence of ¹³C labels can be directly observed in the ¹³C spectrum. The coupling between adjacent ¹³C atoms in Acetophenone-1,2-¹³C₂ and its metabolites can provide valuable structural information.

  • Advanced NMR techniques like HSQC and HMBC can be used to assign the signals and trace the flow of the ¹³C labels.

Data Presentation

Quantitative data from ¹³C tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. Mass isotopomer distributions (MIDs) are typically presented in tables.

Table 1: Illustrative Mass Isotopomer Distribution of Acetophenone and its Metabolites after 4 hours of Labeling

MetaboliteM+0 (%)M+1 (%)M+2 (%)
Acetophenone10.52.387.2
Phenyl acetate45.15.649.3
Acetate30.83.166.1

Note: This is illustrative data. Users should replace this with their experimental results.

Table 2: Hypothetical Relative Metabolic Fluxes Determined from ¹³C-MFA

ReactionRelative Flux (%)
Acetophenone -> Phenyl acetate75
Acetophenone -> Benzoylacetate25
Phenyl acetate -> Phenol + Acetate100

Note: This is hypothetical data. Users should replace this with their flux analysis results.

Conclusion

Tracking the carbon flow from Acetophenone-1,2-¹³C₂ is a valuable tool for researchers in various fields. The protocols and guidelines presented here provide a solid foundation for designing and executing such experiments. By carefully following these methodologies and adapting them to specific research questions, scientists can gain a deeper understanding of the metabolic fate of acetophenone and its role in biological systems. The combination of stable isotope labeling with advanced analytical techniques like GC-MS and NMR spectroscopy offers a powerful approach to unravel the complexities of cellular metabolism.

Application Notes and Protocols: Acetophenone-1,2-13C2 for Metabolic Flux Analysis in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing isotopically labeled substrates, such as those containing Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.

Acetophenone (B1666503), a simple aromatic ketone, is a secondary metabolite that can be processed by mammalian cells. While not a central carbon source, its metabolism can provide insights into xenobiotic processing and specific enzymatic activities. This document provides detailed application notes and protocols for the use of Acetophenone-1,2-¹³C₂ as a tracer for metabolic flux analysis in cell cultures. By tracing the labeled carbons from Acetophenone-1,2-¹³C₂, researchers can investigate the flux through its metabolic pathways, primarily its oxidation and potential carboxylation routes.

Principle of the Method

The core principle involves introducing Acetophenone-1,2-¹³C₂ into the cell culture medium. The cells will take up this labeled compound and metabolize it. The ¹³C atoms from the acetyl group of acetophenone will be incorporated into downstream metabolites. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of these heavy isotopes in the metabolites can be determined. This labeling pattern provides quantitative data to calculate the intracellular metabolic fluxes.

In mammalian cells, acetophenone is primarily metabolized in the liver via oxidation to phenylacetate, which can be further converted to benzoic acid and then conjugated with glycine (B1666218) to form hippurate for excretion.[1][2] Additionally, some studies suggest the existence of carboxylase enzymes in mammals that are homologous to bacterial acetophenone carboxylase, which converts acetophenone to benzoylacetate.[3] Therefore, tracing with Acetophenone-1,2-¹³C₂ can potentially elucidate the activity of these pathways.

Applications

  • Drug Metabolism Studies: Investigate the impact of drug candidates on xenobiotic metabolism pathways. Changes in the flux of acetophenone metabolism can indicate potential drug-drug interactions or off-target effects.

  • Toxicology Research: Assess the metabolic response of cells to toxic compounds by monitoring alterations in acetophenone metabolism.

  • Enzyme Activity Assays: Quantify the in-situ activity of enzymes involved in acetophenone metabolism, such as oxidases and potentially carboxylases.

  • Disease Modeling: Compare the metabolic phenotype of healthy versus diseased cells (e.g., liver cancer cells) in their ability to metabolize xenobiotics like acetophenone.

Experimental Protocols

This section provides a detailed methodology for a typical metabolic flux analysis experiment using Acetophenone-1,2-¹³C₂.

Cell Culture and Labeling
  • Cell Seeding: Plate the mammalian cells of interest (e.g., HepG2, primary hepatocytes) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes). Culture the cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a fresh batch of the appropriate base medium (e.g., DMEM, RPMI-1640). Supplement this medium with all necessary components (e.g., fetal bovine serum, antibiotics), and then add Acetophenone-1,2-¹³C₂ to a final concentration typically in the range of 10-100 µM. The exact concentration should be optimized for the specific cell line and experimental goals to avoid toxicity. A parallel culture with unlabeled acetophenone should be run as a control.

  • Labeling: Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time should be sufficient to achieve a steady-state labeling of the key metabolites. This can range from a few hours to 24 hours, depending on the expected rate of metabolism.

Metabolite Extraction
  • Quenching Metabolism: After the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic activity. Place the culture vessel on ice and aspirate the labeling medium.

  • Washing: Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

  • Extraction: Add a pre-chilled extraction solvent to the cells. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v). Scrape the cells in the presence of the extraction solvent and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the cell debris and proteins.

  • Sample Collection: Collect the supernatant, which contains the intracellular metabolites. The samples can be stored at -80°C until analysis.

Analytical Methods

The extracted metabolites are analyzed to determine the isotopic labeling patterns.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for this analysis. The separation of metabolites by LC followed by detection with a high-resolution mass spectrometer allows for the quantification of different mass isotopologues of the target metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to determine the position of the ¹³C label within the metabolite molecules, providing additional information for flux analysis.

Data Presentation

The quantitative data from the analytical instruments should be summarized in structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites

This table shows the fractional abundance of each mass isotopologue for metabolites downstream of acetophenone. M0 represents the unlabeled metabolite, M1 has one ¹³C atom, M2 has two ¹³C atoms, and so on.

MetaboliteCondition A (Control)Condition B (Treated)
Phenylacetate
M00.050.15
M+10.100.25
M+20.850.60
Benzoic Acid
M00.100.20
M+10.900.80
Hippurate
M00.120.25
M+10.880.75
Benzoylacetate
M00.950.80
M+10.030.10
M+20.020.10

Table 2: Calculated Metabolic Fluxes

This table presents the calculated relative or absolute fluxes through the key metabolic reactions. Fluxes are typically normalized to a reference flux, such as the uptake rate of the tracer.

Metabolic ReactionRelative Flux (Condition A)Relative Flux (Condition B)
Acetophenone -> Phenylacetate10075
Phenylacetate -> Benzoic Acid9570
Benzoic Acid -> Hippurate9065
Acetophenone -> Benzoylacetate515

Visualizations

Signaling Pathways and Workflows

Acetophenone_Metabolism Acetophenone Acetophenone-1,2-13C2 Phenylacetate Phenylacetate Acetophenone->Phenylacetate Oxidation Benzoylacetate Benzoylacetate Acetophenone->Benzoylacetate Carboxylation (ATP-dependent) Benzoic_Acid Benzoic Acid Phenylacetate->Benzoic_Acid Hippurate Hippurate Benzoic_Acid->Hippurate + Glycine Excretion Excretion Hippurate->Excretion

Caption: Proposed metabolic pathways of Acetophenone-1,2-¹³C₂ in mammalian cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis A 1. Seed Cells B 2. Prepare Labeling Medium with this compound A->B C 3. Add Labeling Medium to Cells B->C D 4. Metabolite Extraction C->D Incubation E 5. LC-MS or NMR Analysis D->E F 6. Data Analysis & Flux Calculation E->F

References

Application Notes and Protocols for the Synthesis of Labeled Compounds from Acetophenone-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ¹³C-labeled compounds utilizing Acetophenone-1,2-¹³C₂ as a versatile starting material. The described methods—Claisen-Schmidt condensation, sodium borohydride (B1222165) reduction, and the Wittig reaction—offer pathways to introduce a stable isotopic label into a variety of molecular scaffolds, which are invaluable for tracer studies in metabolic research, quantitative analysis by mass spectrometry, and mechanistic investigations in drug discovery.

Introduction

Acetophenone-1,2-¹³C₂ is a stable isotope-labeled analog of acetophenone (B1666503), a fundamental building block in organic synthesis. The presence of two adjacent ¹³C atoms at the carbonyl and methyl positions provides a distinct spectroscopic signature, making it an excellent precursor for synthesizing labeled molecules for a range of scientific applications.[1] Stable isotope-labeled compounds are critical tools in drug development and metabolic research, allowing for precise tracking and quantification of molecules in complex biological systems.[2][3] This document outlines protocols for three common transformations of Acetophenone-1,2-¹³C₂ to generate labeled chalcones, alcohols, and alkenes.

Data Presentation

The following tables summarize the expected outcomes for the synthesis of labeled compounds from Acetophenone-1,2-¹³C₂ based on established methodologies for the unlabeled analog. These values should be considered target benchmarks for synthesis.

Table 1: Synthesis of 1,3-Diphenyl-2-propen-1-one-1,2-¹³C₂ via Claisen-Schmidt Condensation

ParameterValue
Starting Material Acetophenone-1,2-¹³C₂
Reaction Claisen-Schmidt Condensation
Product 1,3-Diphenyl-2-propen-1-one-1,2-¹³C₂
Typical Yield 70-90%
Isotopic Purity >98% ¹³C at C1 and C2
Analytical Method ¹H NMR, ¹³C NMR, Mass Spectrometry

Table 2: Synthesis of 1-Phenylethanol-1,2-¹³C₂ via Sodium Borohydride Reduction

ParameterValue
Starting Material Acetophenone-1,2-¹³C₂
Reaction Sodium Borohydride Reduction
Product 1-Phenylethanol-1,2-¹³C₂
Typical Yield 60-95%
Isotopic Purity >98% ¹³C at C1 and C2
Analytical Method ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral GC/HPLC

Table 3: Synthesis of (E/Z)-1-Phenylprop-1-ene-1,2-¹³C₂ via Wittig Reaction

ParameterValue
Starting Material Acetophenone-1,2-¹³C₂
Reaction Wittig Reaction
Product (E/Z)-1-Phenylprop-1-ene-1,2-¹³C₂
Typical Yield 60-80%
Isotopic Purity >98% ¹³C at C1 and C2
Analytical Method ¹H NMR, ¹³C NMR, Mass Spectrometry, GC-MS

Experimental Protocols

Synthesis of 1,3-Diphenyl-2-propen-1-one-1,2-¹³C₂ (Labeled Chalcone) via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of Acetophenone-1,2-¹³C₂ with benzaldehyde (B42025) to yield labeled chalcone.[4][5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water and then add ethanol with stirring.

  • Cool the solution in an ice bath.

  • Add Acetophenone-1,2-¹³C₂ to the cooled solution, followed by the dropwise addition of benzaldehyde while maintaining the temperature below 25°C.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • After the reaction is complete, cool the mixture in an ice bath and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one-1,2-¹³C₂.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the position of the isotopic labels. The ¹³C NMR spectrum will show characteristic signals for the labeled carbonyl and alpha-carbon.

Claisen_Schmidt_Condensation acetophenone Acetophenone-1,2-¹³C₂ intermediate Enolate Intermediate acetophenone->intermediate Deprotonation benzaldehyde Benzaldehyde benzaldehyde->intermediate Nucleophilic Attack base NaOH / Ethanol product 1,3-Diphenyl-2-propen-1-one-1,2-¹³C₂ intermediate->product Dehydration

Claisen-Schmidt Condensation Workflow
Synthesis of 1-Phenylethanol-1,2-¹³C₂ (Labeled Alcohol) via Reduction

This protocol details the reduction of the carbonyl group of Acetophenone-1,2-¹³C₂ using sodium borohydride to produce the corresponding labeled secondary alcohol.[6][7][8][9][10]

Materials:

  • Acetophenone-1,2-¹³C₂

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Dissolve Acetophenone-1,2-¹³C₂ in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of dilute HCl until the effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-phenylethanol-1,2-¹³C₂.

Characterization: Confirm the structure and isotopic labeling of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR will show signals for the labeled carbinol carbon and the adjacent methyl carbon.

Reduction_Workflow acetophenone Acetophenone-1,2-¹³C₂ intermediate Tetrahedral Intermediate acetophenone->intermediate Hydride Attack nabh4 NaBH₄ / Methanol workup Acidic Workup intermediate->workup product 1-Phenylethanol-1,2-¹³C₂ workup->product Protonation

Reduction of Labeled Acetophenone
Synthesis of (E/Z)-1-Phenylprop-1-ene-1,2-¹³C₂ (Labeled Alkene) via Wittig Reaction

This protocol describes the conversion of the carbonyl group of Acetophenone-1,2-¹³C₂ into a carbon-carbon double bond using a phosphorus ylide.[11][12][13][14]

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium salt in anhydrous THF.

  • Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change, typically to orange or yellow, will be observed).

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add a solution of Acetophenone-1,2-¹³C₂ in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with pentane or hexane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the alkene from triphenylphosphine (B44618) oxide.

Characterization: The product, a mixture of E and Z isomers, should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure, isotopic labeling, and isomeric ratio. The ¹³C NMR will show distinct signals for the two labeled carbons of the double bond.

Wittig_Reaction phosphonium_salt Methyltriphenyl- phosphonium salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane acetophenone Acetophenone-1,2-¹³C₂ acetophenone->oxaphosphetane product (E/Z)-1-Phenylprop-1-ene-1,2-¹³C₂ oxaphosphetane->product tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Wittig Reaction for Labeled Alkene Synthesis

References

Application Notes and Protocols for Acetophenone-1,2-¹³C₂ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sample preparation techniques for experiments utilizing Acetophenone-1,2-¹³C₂, a stable isotope-labeled compound valuable for metabolic tracing studies. The following protocols are designed for the analysis of cellular metabolism, particularly in the context of drug development and xenobiotic metabolism research.

Introduction

Acetophenone (B1666503), a simple aromatic ketone, serves as a structural motif in various biologically active compounds and is a known metabolite. The use of isotopically labeled Acetophenone-1,2-¹³C₂ allows for the precise tracking of its metabolic fate within biological systems. By tracing the incorporation of the ¹³C labels into downstream metabolites, researchers can elucidate metabolic pathways, quantify flux, and understand the biotransformation of acetophenone-related structures. This is particularly relevant in studies of drug metabolism, toxicology, and the impact of xenobiotics on cellular processes. Common analytical techniques for these studies include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can differentiate and quantify the labeled compounds and their metabolic products.

Experimental Design and Workflow

A typical experiment involving Acetophenone-1,2-¹³C₂ in a cell culture model involves several key stages: introduction of the labeled compound, incubation, quenching of metabolic activity, extraction of metabolites, and subsequent analysis.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate Cells (e.g., 24h) cell_seeding->incubation labeling Introduce Acetophenone-1,2-¹³C₂ incubation->labeling incubation_labeled Incubate with Tracer (Time Course) labeling->incubation_labeled quenching Quench Metabolism (e.g., Cold Methanol) incubation_labeled->quenching cell_lysis Cell Lysis & Scraping quenching->cell_lysis extraction Metabolite Extraction (e.g., LLE or SPE) cell_lysis->extraction concentration Dry & Concentrate Sample (e.g., Nitrogen Evaporation) extraction->concentration reconstitution Reconstitute in Analytical Solvent concentration->reconstitution gcms_lcms GC-MS or LC-MS Analysis reconstitution->gcms_lcms data_analysis Data Processing & Isotopologue Analysis gcms_lcms->data_analysis interpretation Metabolic Pathway Interpretation data_analysis->interpretation

Experimental workflow for Acetophenone-1,2-¹³C₂ metabolic tracing.

Sample Preparation Protocols

The choice of sample preparation protocol is critical for accurate and reproducible results. Below are detailed protocols for the extraction of Acetophenone-1,2-¹³C₂ and its metabolites from cell cultures for subsequent analysis by GC-MS or LC-MS.

Protocol 1: Methanol (B129727) Extraction for Polar and Non-Polar Metabolites

This protocol is a general method for the extraction of a broad range of metabolites, including acetophenone and its potential derivatives, from adherent cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • -80°C Methanol (MS-grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >13,000 rpm)

  • Nitrogen evaporator

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates or T25 flasks).

  • Labeling: Introduce Acetophenone-1,2-¹³C₂ to the cell culture medium at the desired final concentration and incubate for the specified time.

  • Quenching Metabolism:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

    • Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate). This step rapidly quenches enzymatic activity.[1]

  • Cell Lysis and Extraction:

    • Place the culture vessel on ice.

    • Using a cell scraper, scrape the cells in the cold methanol to detach them and ensure thorough lysis.[1]

    • Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.[1]

  • Protein Precipitation and Clarification:

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge the lysate at maximum speed (>13,000 rpm) for 15 minutes at 4°C to pellet proteins and cell debris.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Sample Concentration:

    • Evaporate the methanol to dryness using a nitrogen evaporator. Gentle heating (e.g., 30°C) can be applied to speed up the process.[2]

  • Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable solvent for the intended analysis (e.g., 50% acetonitrile (B52724) for LC-MS or a derivatization agent in a volatile solvent for GC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for Non-Polar Metabolites

This protocol is more selective for non-polar compounds and can be used to enrich for acetophenone and less polar metabolites, potentially reducing matrix effects from highly polar cellular components.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Organic solvent (e.g., ethyl acetate, dichloromethane, or methyl tert-butyl ether)[3]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Lysis: After quenching and washing as in Protocol 1, add an appropriate volume of cell lysis buffer and scrape the cells.

  • Homogenization: Vortex the cell lysate to ensure homogeneity.

  • Extraction:

    • Add an equal volume of the chosen organic solvent to the cell lysate in a glass tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the upper organic layer containing the non-polar metabolites.

  • Concentration and Reconstitution:

    • Proceed with nitrogen evaporation and reconstitution as described in Protocol 1.

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from an LC-MS/MS analysis of a time-course experiment tracking the metabolism of Acetophenone-1,2-¹³C₂ in a cell line.

Time Point (hours)AnalyteIsotopologuePeak Area (Arbitrary Units)Concentration (µM)
0 AcetophenoneM+28.5 x 10⁶10.0
Metabolite AM+2Not Detected0.0
Metabolite BM+1Not Detected0.0
2 AcetophenoneM+26.2 x 10⁶7.3
Metabolite AM+21.8 x 10⁵0.8
Metabolite BM+15.2 x 10⁴0.2
6 AcetophenoneM+23.1 x 10⁶3.6
Metabolite AM+24.5 x 10⁵2.1
Metabolite BM+12.1 x 10⁵0.9
12 AcetophenoneM+21.0 x 10⁶1.2
Metabolite AM+26.3 x 10⁵2.9
Metabolite BM+14.8 x 10⁵2.2
24 AcetophenoneM+20.2 x 10⁶0.2
Metabolite AM+27.1 x 10⁵3.3
Metabolite BM+16.5 x 10⁵3.0

M+2 represents the parent Acetophenone-1,2-¹³C₂ and metabolites retaining both ¹³C labels. M+1 represents metabolites that have lost one of the ¹³C labels through a metabolic reaction.

Visualization of a Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for Acetophenone-1,2-¹³C₂. This could involve hydroxylation followed by conjugation or side-chain oxidation, which are common xenobiotic metabolism pathways.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_oxidation Side-Chain Oxidation acetophenone Acetophenone-1,2-¹³C₂ (M+2) hydroxylation Hydroxylation (CYP450) acetophenone->hydroxylation oxidation Oxidation acetophenone->oxidation hydroxy_acetophenone Hydroxyacetophenone-¹³C₂ (M+2) hydroxylation->hydroxy_acetophenone Metabolite A conjugation Glucuronidation (UGT) hydroxy_acetophenone->conjugation glucuronide_conjugate Glucuronide Conjugate-¹³C₂ (M+2) conjugation->glucuronide_conjugate benzoic_acid Benzoic Acid-¹³C₁ (M+1) oxidation->benzoic_acid Metabolite B

Hypothetical metabolic fate of Acetophenone-1,2-¹³C₂.

Disclaimer: The provided protocols and data are intended as a general guide. Specific experimental conditions, such as cell type, tracer concentration, and incubation times, should be optimized for each research question.

References

Determining the Isotopic Enrichment of Acetophenone-1,2-¹³C₂: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, pharmacokinetic studies, and quantitative analytical methods. Acetophenone-1,2-¹³C₂, a specifically labeled variant of the simplest aromatic ketone, offers a powerful probe for tracing metabolic pathways and serving as an internal standard in mass spectrometry-based quantification.[1][2] Accurate determination of the isotopic enrichment of this tracer is paramount for the validity and precision of experimental results. This application note provides detailed protocols for determining the isotopic enrichment of Acetophenone-1,2-¹³C₂ using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Significance of Isotopic Enrichment Analysis

The isotopic enrichment of a labeled compound refers to the percentage of molecules that contain the heavy isotope at the specified positions. In the case of Acetophenone-1,2-¹³C₂, this denotes the proportion of molecules containing ¹³C at both the carbonyl and methyl carbons of the acetyl group. Knowledge of the precise enrichment level is critical for:

  • Metabolic Flux Analysis: Accurate flux calculations depend on the exact amount of labeled substrate introduced into a biological system.[1]

  • Quantitative Proteomics and Metabolomics: Isotope dilution mass spectrometry requires a well-characterized internal standard for accurate quantification of endogenous analytes.

  • Mechanistic Studies: Understanding reaction mechanisms may involve tracking the fate of labeled atoms, which necessitates a known starting enrichment.

Analytical Methodologies

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful non-destructive technique that provides direct information about the carbon skeleton of a molecule and is well-suited for determining site-specific isotopic enrichment.[1]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Acetophenone-1,2-¹³C₂.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Add a known amount of an internal standard with a single, well-resolved ¹³C resonance (e.g., 5 mg of 1,4-dioxane).

    • Add a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), at a concentration of approximately 5-10 mM to ensure full relaxation of all carbon nuclei between scans.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei being quantified to allow for complete magnetization recovery. A D1 of 30-60 seconds is typically sufficient.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest.

  • Data Processing and Analysis:

    • Process the Free Induction Decay (FID) with an exponential multiplication factor to improve the S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the ¹³C-labeled carbonyl carbon (C=O) and methyl carbon (-CH₃) of Acetophenone-1,2-¹³C₂. Also, integrate the signal of the internal standard.

    • The isotopic enrichment is calculated by comparing the integral of the ¹³C-labeled signals to the integral of the corresponding natural abundance signals in an unlabeled acetophenone (B1666503) standard under the same experimental conditions or by using the internal standard for absolute quantification.

Table 1: Example of Isotopic Enrichment Data for Acetophenone-1,2-¹³C₂ determined by Quantitative ¹³C NMR.

Lot NumberTarget Enrichment (%)Measured Enrichment (%) for C=OMeasured Enrichment (%) for -CH₃Average Enrichment (%)
A1239998.9 ± 0.299.1 ± 0.299.0 ± 0.2
B4569998.5 ± 0.398.7 ± 0.398.6 ± 0.3
C7899897.8 ± 0.297.9 ± 0.297.85 ± 0.2

Data are presented as mean ± standard deviation from triplicate measurements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and widely used technique for the analysis of volatile and semi-volatile compounds. It provides information on both the retention time and the mass-to-charge ratio (m/z) of the analyte and its fragments, allowing for the determination of isotopic enrichment.[3]

  • Sample Preparation:

    • Prepare a stock solution of Acetophenone-1,2-¹³C₂ in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions to determine the linear range of the instrument. A typical starting concentration for analysis is 10 µg/mL.

    • Prepare a sample of unlabeled acetophenone for comparison of the mass spectra.

  • GC-MS Instrument Conditions:

    • Gas Chromatograph:

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

      • Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 2 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-200.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Acquire the mass spectrum of the Acetophenone-1,2-¹³C₂ peak.

    • The molecular ion (M⁺) of unlabeled acetophenone has an m/z of 120.[4] The molecular ion of Acetophenone-1,2-¹³C₂ will have an m/z of 122.

    • The isotopic enrichment is determined by measuring the relative abundances of the M⁺ (m/z 120), M+1 (m/z 121), and M+2 (m/z 122) ions.

    • Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the derivatizing agent (if used) must be applied for accurate enrichment calculations.

Table 2: Example of Isotopic Enrichment Data for Acetophenone-1,2-¹³C₂ determined by GC-MS.

Lot NumberTarget Enrichment (%)Relative Abundance of M⁺ (m/z 120)Relative Abundance of M+1 (m/z 121)Relative Abundance of M+2 (m/z 122)Calculated Isotopic Enrichment (%)
A123990.5%1.5%98.0%99.1%
B456990.8%2.2%97.0%98.5%
C789981.2%3.5%95.3%97.8%

Calculated isotopic enrichment is corrected for natural ¹³C abundance.

Visualization of Workflows and Pathways

Experimental Workflow for Isotopic Enrichment Determination

The following diagram illustrates the general workflow for determining the isotopic enrichment of Acetophenone-1,2-¹³C₂.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis Sample Acetophenone-1,2-13C2 Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Prepare Dilutions (for GC-MS) Sample->Dilute Standard Add Internal Standard (for NMR) Dissolve->Standard AcquireNMR Acquire Quantitative 13C NMR Spectrum Standard->AcquireNMR InjectGCMS Inject into GC-MS Dilute->InjectGCMS ProcessNMR Process and Integrate NMR Data AcquireNMR->ProcessNMR CalcNMR Calculate Enrichment (NMR) ProcessNMR->CalcNMR Report Final Report with Quantitative Data CalcNMR->Report AcquireMS Acquire Mass Spectra InjectGCMS->AcquireMS AnalyzeMS Analyze Ion Abundances AcquireMS->AnalyzeMS CalcMS Calculate Enrichment (GC-MS) AnalyzeMS->CalcMS CalcMS->Report

Caption: Workflow for isotopic enrichment analysis.

Hypothetical Metabolic Pathway of Acetophenone

Acetophenone can undergo metabolic transformations in biological systems.[5] The use of Acetophenone-1,2-¹³C₂ allows for the tracing of the acetyl moiety through these metabolic routes.

G Acetophenone This compound (C6H5-13CO-13CH3) Reduction Reduction Acetophenone->Reduction Oxidation Oxidation Acetophenone->Oxidation Acetophenone->Oxidation Conjugation Conjugation Acetophenone->Conjugation Phenylethanol 1-Phenylethanol-1,2-13C2 Reduction->Phenylethanol BenzoicAcid Benzoic Acid-carboxyl-13C (from carbonyl carbon) Oxidation->BenzoicAcid Acetate Acetate-1,2-13C2 (hypothetical cleavage) Oxidation->Acetate Glucuronide Acetophenone Glucuronide (labeled) Conjugation->Glucuronide

Caption: Potential metabolic fate of Acetophenone.

Conclusion

Both quantitative ¹³C NMR and GC-MS are reliable and complementary techniques for the accurate determination of the isotopic enrichment of Acetophenone-1,2-¹³C₂. The choice of method may depend on instrument availability, sample amount, and the required level of precision. Detailed and accurate characterization of isotopically labeled compounds is a critical step in ensuring the quality and reliability of data in a wide range of scientific research and development applications.

References

Application Notes and Protocols: Elucidating the Friedel-Crafts Acylation Mechanism using Acetophenone-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones, which are vital intermediates in the pharmaceutical and chemical industries. A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions, improving yields, and minimizing byproducts. The use of isotopically labeled compounds, such as Acetophenone-1,2-¹³C₂, provides a powerful tool for elucidating the intricate steps of this reaction.

This document provides detailed application notes and experimental protocols for utilizing Acetophenone-1,2-¹³C₂ in mechanistic studies of the Friedel-Crafts acylation. By tracing the path of the ¹³C labels, researchers can gain unambiguous insights into the formation and integrity of the acylium ion intermediate and the subsequent electrophilic aromatic substitution.

Principle of the Method

The core principle of this method lies in using Acetophenone-1,2-¹³C₂ as a starting material for a reverse or exchange reaction, or more commonly, using ¹³C-labeled acetyl chloride (Acetyl-1,2-¹³C₂ chloride) to synthesize Acetophenone-1,2-¹³C₂. By analyzing the distribution of the ¹³C isotopes in the resulting acetophenone (B1666503) product and any recovered starting materials or byproducts using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, it is possible to:

  • Confirm the integrity of the acyl group: Determine if the acetyl group remains intact throughout the reaction or undergoes any fragmentation or rearrangement.

  • Trace the formation of the acylium ion: The ¹³C-labeled carbonyl and methyl carbons can be definitively identified in the final product.

  • Investigate potential scrambling or intermolecular exchange: By analyzing the coupling patterns and chemical shifts in the ¹³C NMR spectrum, any scrambling of the ¹³C labels can be detected, providing insights into the reaction dynamics.

Data Presentation

The following table summarizes typical quantitative data expected from a Friedel-Crafts acylation of benzene (B151609) with Acetyl-1,2-¹³C₂ chloride to yield Acetophenone-1,2-¹³C₂.

ParameterValueAnalysis Method
Reactant Purity
Benzene>99.5%Gas Chromatography
Acetyl-1,2-¹³C₂ chloride>98%¹H and ¹³C NMR
Aluminum Chloride (anhydrous)>99%Titration
Reaction Conditions
Molar Ratio (Benzene:Acyl Chloride:AlCl₃)10:1:1.2-
Reaction Temperature0-5 °CThermocouple
Reaction Time2 hours-
Product Analysis
Crude Yield85-95%Gravimetric
Purified Yield75-85%Gravimetric
Product Purity>99%GC-MS, ¹H & ¹³C NMR
¹³C NMR Analysis
¹³C Enrichment at C=O>98%Quantitative ¹³C NMR
¹³C Enrichment at CH₃>98%Quantitative ¹³C NMR

Experimental Protocols

Protocol 1: Synthesis of Acetophenone-1,2-¹³C₂ via Friedel-Crafts Acylation

This protocol describes the synthesis of Acetophenone-1,2-¹³C₂ from benzene and Acetyl-1,2-¹³C₂ chloride.

Materials:

  • Benzene (anhydrous)

  • Acetyl-1,2-¹³C₂ chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • 5% Hydrochloric acid (cold)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add anhydrous benzene (10 equivalents) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve Acetyl-1,2-¹³C₂ chloride (1 equivalent) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (50 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers and wash sequentially with cold 5% HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: ¹³C NMR Analysis for Mechanistic Study

This protocol outlines the procedure for analyzing the ¹³C-labeled acetophenone to confirm the position of the isotopic labels.

Materials:

  • Purified Acetophenone-1,2-¹³C₂

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare an NMR sample by dissolving approximately 20-30 mg of the purified Acetophenone-1,2-¹³C₂ in ~0.6 mL of CDCl₃.

  • ¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum to confirm the structure and purity of the acetophenone.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The spectrum is expected to show two highly enriched signals corresponding to the carbonyl carbon (C=O) and the methyl carbon (CH₃).

    • The carbonyl carbon signal will appear around 198 ppm, and the methyl carbon signal will be around 26 ppm.

    • Observe the ¹³C-¹³C coupling between the adjacent labeled carbons, which will appear as a doublet for each signal. The magnitude of this one-bond coupling constant (¹J_CC) provides further structural confirmation.

  • Quantitative ¹³C NMR (Optional): To determine the precise isotopic enrichment at each position, a quantitative ¹³C NMR experiment can be performed. This requires:

    • Using a longer relaxation delay (D1) to ensure full relaxation of the carbon nuclei.

    • Employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Integration of the signals corresponding to the labeled and unlabeled carbons (if detectable) to calculate the enrichment percentage.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride Acetyl-1,2-¹³C₂ chloride (CH₃(¹³C)O(¹³C)Cl) Acylium_Ion Acylium Ion Intermediate [CH₃(¹³C)O(¹³C)]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Benzene Benzene Benzene Product Acetophenone-1,2-¹³C₂ Sigma_Complex->Product - H⁺ Experimental_Workflow Start Start: Reagents Reaction Friedel-Crafts Acylation (Benzene + Acetyl-1,2-¹³C₂ chloride + AlCl₃) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis ¹H and ¹³C NMR Analysis Purification->Analysis Conclusion Mechanistic Insights Analysis->Conclusion Logical_Relationship Isotopic_Labeling Isotopic Labeling Acetophenone-1,2-¹³C₂ Analytical_Technique Analytical Technique ¹³C NMR Spectroscopy Isotopic_Labeling:f0->Analytical_Technique:f0 Analyzed by Mechanistic_Information Mechanistic Information Acylium Ion Integrity No Rearrangement Analytical_Technique:f0->Mechanistic_Information:f0 Provides

Application Notes: Probing Enzymatic Reactions with Acetophenone-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetophenone-1,2-¹³C₂ is a stable isotope-labeled substrate invaluable for detailed studies of enzymatic reactions, particularly in the fields of biocatalysis, drug metabolism, and metabolic pathway elucidation. The labeling of the carbonyl carbon (C1) and the methyl carbon (C2) provides a distinct spectroscopic signature, enabling researchers to trace the fate of the acetophenone (B1666503) backbone through complex biological transformations. This powerful tool, in conjunction with analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allows for unambiguous product identification, mechanistic insights, and quantitative analysis of enzyme activity.

Key Applications

  • Elucidation of Reaction Mechanisms: By tracking the ¹³C labels, researchers can follow the transformation of the substrate into products, providing direct evidence for proposed reaction mechanisms. This is particularly useful in studying the stereoselectivity of enzymes like alcohol dehydrogenases and transaminases.

  • Metabolic Pathway Tracing: In cellular systems, Acetophenone-1,2-¹³C₂ can be used as a tracer to follow the metabolic fate of acetophenone and related aromatic ketones. This aids in the identification of downstream metabolites and the characterization of metabolic pathways.

  • Enzyme Kinetics and Inhibition Studies: The distinct signal of the ¹³C-labeled substrate and its products allows for precise quantification in complex mixtures, facilitating the determination of kinetic parameters such as Kₘ and Vₘₐₓ, as well as the assessment of enzyme inhibitors.

  • Drug Development: Understanding how drug candidates containing ketone moieties are metabolized is crucial in pharmacology. Acetophenone-1,2-¹³C₂ serves as a model substrate for studying the enzymatic reduction and amination reactions that are common in drug metabolism.

Analytical Techniques

The primary methods for analyzing the outcomes of enzymatic reactions with Acetophenone-1,2-¹³C₂ are NMR and MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful technique for identifying the labeled carbons in both the substrate and the product. The chemical shifts of the ¹³C nuclei provide information about their chemical environment, allowing for structural elucidation of the product.

  • Mass Spectrometry (MS): MS is highly sensitive and can be used to detect the mass shift in the product due to the incorporation of the ¹³C isotopes. This confirms the enzymatic conversion and allows for quantification, especially when coupled with chromatography techniques like GC-MS or LC-MS.

Quantitative Data Summary

The following tables provide illustrative data from studies on the enzymatic reduction of acetophenone derivatives. While these studies did not specifically use Acetophenone-1,2-¹³C₂, the data presentation is relevant for researchers using the labeled substrate to obtain similar quantitative results.

Table 1: Enzymatic Reduction of Acetophenone Derivatives by Alcohol Dehydrogenase (ADH)

SubstrateEnzyme SourceConversion (%)Enantiomeric Excess (ee, %)Product Configuration
AcetophenoneLactobacillus kefir96>99(R)-1-phenylethanol
4'-NitroacetophenonePichia glucozyma>99>99(S)-1-(4-nitrophenyl)ethanol
4'-MethylacetophenoneBaker's Yeast8598(S)-1-(4-methylphenyl)ethanol

Table 2: Transaminase-Catalyzed Conversion of Amines to Acetophenone

Amine DonorAmine AcceptorEnzymeConversion (%)
(R)-1-PhenylethylaminePyruvateω-Transaminase>95
L-AlanineAcetophenoneTransaminase (ATA-117)88
IsopropylamineAcetophenoneTransaminase (ATA-113)95

Experimental Protocols

Protocol 1: Enzymatic Reduction of Acetophenone-1,2-¹³C₂ using Alcohol Dehydrogenase (ADH)

This protocol describes the reduction of Acetophenone-1,2-¹³C₂ to ¹³C-labeled 1-phenylethanol (B42297) using a commercially available alcohol dehydrogenase.

Materials:

  • Acetophenone-1,2-¹³C₂

  • Alcohol Dehydrogenase (ADH) from Lactobacillus kefir (LK-ADH) or other suitable source

  • Nicotinamide adenine (B156593) dinucleotide (NADH) or a cofactor regeneration system (e.g., isopropanol (B130326) and a secondary ADH)

  • Phosphate buffer (50 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • NMR tubes, deuterated chloroform (B151607) (CDCl₃)

  • GC-MS or LC-MS vials

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM Phosphate buffer (pH 7.0)

      • 1 mM Acetophenone-1,2-¹³C₂

      • 1.5 mM NADH

      • 1 U/mL ADH

    • The final reaction volume is typically 1 mL.

    • A control reaction without the enzyme should be prepared to check for non-enzymatic reduction.

  • Incubation:

    • Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 1 minute to extract the product.

    • Centrifuge at high speed to separate the organic and aqueous layers.

    • Carefully collect the upper organic layer. Repeat the extraction twice.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Sample Preparation for Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • For NMR analysis , dissolve the residue in CDCl₃ and transfer to an NMR tube.

    • For MS analysis , dissolve the residue in a suitable solvent (e.g., methanol) and transfer to a GC-MS or LC-MS vial.

Protocol 2: Enzymatic Amination of Acetophenone-1,2-¹³C₂ using a Transaminase (ATA)

This protocol describes the conversion of Acetophenone-1,2-¹³C₂ to ¹³C-labeled 1-phenylethylamine (B125046) using a transaminase.

Materials:

  • Acetophenone-1,2-¹³C₂

  • Transaminase (e.g., ATA-117 from Codexis)

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (100 mM, pH 8.0)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

  • Anhydrous sodium sulfate

  • NMR tubes, deuterated chloroform (CDCl₃)

  • GC-MS or LC-MS vials

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Phosphate buffer (pH 8.0)

      • 20 mM Acetophenone-1,2-¹³C₂

      • 500 mM L-alanine (as amine donor)

      • 1 mM PLP

      • 2 g/L Transaminase

    • The final reaction volume is typically 1 mL.

    • A control reaction without the enzyme should be prepared.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours.

  • Reaction Quenching and Extraction:

    • Adjust the pH of the reaction mixture to >10 with 1 M NaOH.

    • Add an equal volume of MTBE and vortex for 1 minute.

    • Centrifuge to separate the layers and collect the organic phase. Repeat the extraction twice.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Sample Preparation for Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Prepare samples for NMR or MS analysis as described in Protocol 1.

Visualizations

experimental_workflow_adh cluster_prep Reaction Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis substrate Acetophenone-1,2-13C2 mix Mix & Incubate (30°C, 24h) substrate->mix buffer Phosphate Buffer buffer->mix nadh NADH nadh->mix enzyme ADH enzyme->mix quench Quench & Extract (Ethyl Acetate) mix->quench dry Dry (Na2SO4) quench->dry evaporate Evaporate Solvent dry->evaporate nmr NMR Analysis evaporate->nmr ms MS Analysis evaporate->ms enzymatic_reaction_pathways cluster_adh Alcohol Dehydrogenase (ADH) Pathway cluster_ata Transaminase (ATA) Pathway acetophenone This compound adh ADH acetophenone->adh ata ATA acetophenone->ata nad NAD+ adh->nad phenylethanol 1-Phenylethanol-1,2-13C2 adh->phenylethanol nadh NADH nadh->adh ketone_acceptor Ketone Byproduct ata->ketone_acceptor phenylethylamine 1-Phenylethylamine-1,2-13C2 ata->phenylethylamine amine_donor Amine Donor amine_donor->ata

Troubleshooting & Optimization

preventing isotopic scrambling in Acetophenone-1,2-13C2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Acetophenone-1,2-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful synthesis with high isotopic purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Acetophenone-1,2-¹³C₂?

A1: The most common and direct method for synthesizing Acetophenone-1,2-¹³C₂ is the Friedel-Crafts acylation of benzene (B151609) with [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This reaction directly introduces the doubly labeled acetyl group onto the benzene ring.

Q2: What is isotopic scrambling and why is it a concern in this synthesis?

A2: Isotopic scrambling refers to the undesired rearrangement of the ¹³C labels within the acetyl group, leading to a mixture of isotopomers (e.g., Acetophenone-1-¹³C and Acetophenone-2-¹³C) rather than the desired Acetophenone-1,2-¹³C₂. This diminishes the isotopic purity of the final product and can complicate its use in tracer studies or mechanistic investigations. Maintaining the specific labeling pattern is crucial for accurate data interpretation in techniques like NMR spectroscopy and mass spectrometry.[1]

Q3: How can I verify the isotopic purity and confirm the position of the ¹³C labels in my final product?

A3: A combination of analytical techniques is recommended for comprehensive validation:

  • ¹³C NMR Spectroscopy: This is a powerful tool to confirm the positions of the ¹³C labels. The ¹³C-¹³C coupling constants can definitively prove the adjacency of the two labeled carbons. In Acetophenone-1,2-¹³C₂, you would expect to see doublet signals for both the carbonyl carbon and the methyl carbon due to one-bond coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will show a molecular ion peak at M+2 compared to unlabeled acetophenone (B1666503), confirming the incorporation of two ¹³C atoms. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the labeled fragments to further confirm the label positions.[1]

Q4: Are there alternative methods to the Friedel-Crafts acylation for this synthesis?

A4: Yes, an alternative route involves the use of a Grignard reagent. Specifically, the reaction of a Grignard reagent, such as methylmagnesium iodide ([¹³CH₃]MgI), with labeled benzonitrile (B105546) ([¹³C≡N]-C₆H₅) can yield the desired product after hydrolysis. This method can offer an alternative when trying to avoid potential side reactions associated with Friedel-Crafts acylation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Acetophenone-1,2-¹³C₂, with a focus on preventing isotopic scrambling.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Isotopic Scrambling 1. Impure [1,2-¹³C₂]acetyl chloride: The scrambling may have occurred during the synthesis of the starting material. 2. Ketene (B1206846) Formation: Under certain conditions (e.g., presence of a base or high temperatures), acetyl chloride can eliminate HCl to form ketene (¹³CH₂=¹³C=O). Subsequent reactions of ketene can lead to scrambling of the ¹³C labels.[2][3][4] 3. High Reaction Temperatures: While the acylium ion is generally stable, excessive heat can promote side reactions that may lead to scrambling.[1]1. Verify Starting Material Purity: Before starting the synthesis, confirm the isotopic purity of the [1,2-¹³C₂]acetyl chloride using ¹³C NMR. 2. Avoid Basic Conditions: Ensure all glassware is free of basic residues. Use of a non-basic Lewis acid is critical. 3. Strict Temperature Control: Maintain a low reaction temperature, especially during the addition of the acetyl chloride. Adding the acylating agent dropwise to the cooled benzene-catalyst mixture is recommended to manage the exothermic reaction.[1]
Low Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric water. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the product ketone, so a stoichiometric amount is required. 3. Deactivated Benzene Ring: If using a substituted benzene, electron-withdrawing groups can deactivate the ring towards acylation.1. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use Stoichiometric Catalyst: Employ at least one equivalent of the Lewis acid catalyst relative to the acetyl chloride. 3. Choose Appropriate Substrate: For this synthesis, unsubstituted benzene is the standard starting material.
Formation of By-products 1. Polysubstitution: Although less common than in Friedel-Crafts alkylation, di-acylation can occur, especially with an excess of the acylating agent. 2. Reaction with Solvent: If a reactive solvent is used, it may compete with benzene in the acylation reaction.1. Control Stoichiometry: Use a 1:1 molar ratio of benzene to [1,2-¹³C₂]acetyl chloride. 2. Use an Inert Solvent: If a solvent is necessary in addition to benzene, use a non-reactive one like carbon disulfide or dichloromethane.

Data Presentation

The choice of synthetic method can impact both the yield and the isotopic purity of the final product. Below is a summary of typical data for the synthesis of labeled acetophenone.

Synthetic Method Typical Isotopic Purity (%) Typical Yield (%) Key Challenge
Friedel-Crafts Acylation>9975-85Potential for scrambling at high temperatures.[1]
Grignard Reaction~9865-75Potential for side reactions with the ¹³C-labeled reagents.[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with [1,2-¹³C₂]acetyl chloride

This protocol is adapted from standard procedures for unlabeled acetophenone synthesis.

Materials:

  • Anhydrous Benzene

  • [1,2-¹³C₂]acetyl chloride (ensure high isotopic purity)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (optional, as solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide (B78521) Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere (N₂ or Ar).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous benzene (1.0 equivalent) to the flask and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add [1,2-¹³C₂]acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, 5% sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude Acetophenone-1,2-¹³C₂ by vacuum distillation.

Protocol 2: Grignard Synthesis from [¹³C]Benzonitrile and [¹³C]Methylmagnesium Iodide

This protocol outlines an alternative route to Acetophenone-1,2-¹³C₂.

Materials:

  • [¹³C]Benzonitrile

  • [¹³C]Methyl Iodide

  • Magnesium turnings

  • Anhydrous Diethyl Ether

  • Dilute Sulfuric Acid

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Prepare the Grignard reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a portion of a solution of [¹³C]methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the magnesium. Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture for another 30 minutes.

  • In a separate flask, dissolve [¹³C]benzonitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the Grignard reagent in an ice bath and slowly add the benzonitrile solution dropwise.

  • After the addition, warm the mixture to room temperature and then reflux for 1-2 hours.

  • Cool the reaction mixture and hydrolyze by slowly adding it to a stirred mixture of ice and dilute sulfuric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent to obtain the crude product.

  • Purify by vacuum distillation.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Benzene [1,2-13C2]Acetyl Chloride Anhydrous AlCl3 addition Slow addition of [1,2-13C2]Acetyl Chloride to Benzene/AlCl3 at 0-5°C reagents->addition glassware Flame-dried Glassware Inert Atmosphere (N2/Ar) glassware->addition stirring Stir at Room Temperature (1-2 hours) addition->stirring quench Quench with Ice and HCl stirring->quench extraction Extraction and Washing quench->extraction drying Drying and Solvent Removal extraction->drying purification Vacuum Distillation drying->purification final_product final_product purification->final_product Acetophenone-1,2-13C2

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of Acetophenone-1,2-¹³C₂.

Isotopic_Scrambling_Pathway acetyl_chloride [1,2-13C2]Acetyl Chloride (Desired Precursor) ketene [1,2-13C2]Ketene (Potential Intermediate) acetyl_chloride->ketene  Base/Heat (Side Reaction) acylium_ion [1,2-13C2]Acylium Ion (Stable Intermediate) acetyl_chloride->acylium_ion  Lewis Acid (Desired Pathway) scrambled_ketene Scrambled Ketene (e.g., via dimerization/rearrangement) ketene->scrambled_ketene scrambled_product Scrambled Acetophenone (Undesired Product) scrambled_ketene->scrambled_product  + Benzene acetophenone This compound (Desired Product) acylium_ion->acetophenone  + Benzene

Caption: Potential pathway for isotopic scrambling via ketene formation.

References

Technical Support Center: Optimizing Reactions with 13C Labeled Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of 13C labeled acetyl chloride in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 13C labeled acetyl chloride?

A1: 13C labeled acetyl chloride is primarily used to introduce a 13C-labeled acetyl group into molecules. This is particularly valuable in mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative mass spectrometry. The most common reactions are Friedel-Crafts acylation to form labeled aryl ketones and the acylation of amines and alcohols to produce labeled amides and esters, respectively.

Q2: How should I handle and store 13C labeled acetyl chloride to ensure its stability and reactivity?

A2: 13C labeled acetyl chloride is a moisture-sensitive and corrosive compound.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All glassware and solvents used in reactions with acetyl chloride must be anhydrous to prevent hydrolysis of the reagent, which would lead to the formation of 13C labeled acetic acid and a reduction in yield.[2]

Q3: In a Friedel-Crafts acylation, what is the role of the Lewis acid catalyst and why is a stoichiometric amount often required?

A3: In Friedel-Crafts acylation, a Lewis acid, such as aluminum chloride (AlCl₃), activates the acetyl chloride by coordinating to the chlorine atom. This facilitates the formation of a highly electrophilic acylium ion.[3] A stoichiometric amount of the Lewis acid is often necessary because it forms a complex with the resulting ketone product, rendering the catalyst inactive.[2][4] Therefore, at least one equivalent of the Lewis acid per equivalent of the ketone is required for the reaction to proceed to completion.

Q4: Can I use 13C labeled acetyl chloride with substrates containing amine or hydroxyl groups in a Friedel-Crafts acylation?

A4: Substrates with amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation.[5] These functional groups will react with the Lewis acid catalyst, deactivating the aromatic ring towards the desired acylation.[5] It is advisable to protect these functional groups before performing the Friedel-Crafts reaction.

Troubleshooting Guides

Guide 1: Low or No Product Yield in Friedel-Crafts Acylation

Problem: My Friedel-Crafts acylation reaction using 13C labeled acetyl chloride has a very low yield or did not proceed at all.

Below is a troubleshooting workflow to diagnose and resolve this issue:

LowYieldTroubleshooting start Low or No Yield reagent_quality Check Reagent Quality (Anhydrous conditions?) start->reagent_quality catalyst_activity Verify Catalyst Activity (Fresh Lewis Acid?) start->catalyst_activity reaction_temp Optimize Reaction Temperature start->reaction_temp substrate_reactivity Assess Substrate Reactivity (Deactivating groups?) start->substrate_reactivity solution1 Use freshly distilled solvents and flame-dried glassware. reagent_quality->solution1 solution2 Use a fresh, unopened container of Lewis acid. catalyst_activity->solution2 solution3 Gradually increase temperature. Monitor for side products. reaction_temp->solution3 solution4 Protect deactivating groups or consider alternative synthetic routes. substrate_reactivity->solution4

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Detailed Troubleshooting Steps:

  • Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly hygroscopic.[2] Ensure you are using a fresh, anhydrous catalyst.

  • Insufficient Catalyst: As the catalyst complexes with the product, a stoichiometric amount is often required.[2] Consider using 1.1 to 2.0 equivalents of the Lewis acid.[2]

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on your aromatic substrate can inhibit the reaction.[5]

  • Sub-optimal Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions.[5]

Guide 2: Formation of Multiple Products

Problem: I am observing the formation of multiple products in my reaction.

MultipleProductsTroubleshooting start Multiple Products Observed polyacylation Polyacylation Occurring? start->polyacylation isomer_formation Isomer Formation? start->isomer_formation side_reactions Side Reactions with Solvent? start->side_reactions solution1 Use a 1:1 molar ratio of aromatic substrate to acetyl chloride. polyacylation->solution1 solution2 Optimize temperature and solvent. Lower temperatures may improve regioselectivity. isomer_formation->solution2 solution3 Use an inert solvent like dichloromethane (B109758) or carbon disulfide. side_reactions->solution3

Caption: Troubleshooting guide for the formation of multiple products.

Detailed Troubleshooting Steps:

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[5] Using a 1:1 molar ratio of the aromatic compound to acetyl chloride can minimize this.[2]

  • Isomer Formation: For substituted aromatic rings, a mixture of ortho, meta, and para isomers can be formed. The regioselectivity is influenced by the directing effects of the substituents, steric hindrance, solvent, and catalyst.[5] Lowering the reaction temperature may improve selectivity for the para product.[2]

  • Reaction with Solvent: Some solvents can compete with the intended substrate in the acylation reaction.[2] Ensure you are using an inert solvent.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation with Acetyl Chloride

ParameterConditionNotes
Aromatic Substrate:Acetyl Chloride Molar Ratio 1 : 1 to 1 : 1.3Using an excess of the aromatic substrate can sometimes improve yield.
Lewis Acid Catalyst (e.g., AlCl₃) Molar Ratio 1.1 : 1 to 2.0 : 1 (relative to acetyl chloride)A stoichiometric amount is often necessary.[2]
Solvent Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane, Carbon Disulfide (CS₂)Solvents must be anhydrous and inert to reaction conditions.[2]
Temperature 0 °C to refluxInitial addition is often performed at low temperatures (0-5 °C) to control the exothermic reaction.[2]
Reaction Time 30 minutes to several hoursReaction progress should be monitored by TLC or GC.

Table 2: Typical Reaction Conditions for N-Acylation of Amines with Acetyl Chloride

ParameterConditionNotes
Amine : Acetyl Chloride Molar Ratio 1 : 1.1A slight excess of acetyl chloride is common.[6]
Base (e.g., Triethylamine (B128534), Pyridine) Molar Ratio 1.2 : 1 (relative to amine)A base is required to neutralize the HCl byproduct.[6]
Solvent Dichloromethane (CH₂Cl₂), AcetoneAnhydrous conditions are recommended.
Temperature 0 °C to room temperatureThe reaction is often exothermic and may require initial cooling.[6]
Reaction Time 1 to 4 hoursMonitor reaction completion by TLC.[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542) with 13C Labeled Acetyl Chloride

This protocol is adapted for the synthesis of 4-methoxyacetophenone, with the acetyl group being 13C labeled.

Materials:

  • Anisole

  • 13C Labeled Acetyl Chloride (CH₃¹³COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

FC_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Assemble dry glassware under N2 add_AlCl3 Add AlCl3 to CH2Cl2 setup->add_AlCl3 cool Cool to 0 °C add_AlCl3->cool add_acetyl_chloride Add 13C Acetyl Chloride dropwise cool->add_acetyl_chloride add_anisole Add Anisole solution dropwise add_acetyl_chloride->add_anisole react Stir at room temperature (1-2h) add_anisole->react quench Quench with ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 - 2.0 eq) in anhydrous dichloromethane.[2]

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath.[2] Add 13C labeled acetyl chloride (1.1 - 1.3 eq) dropwise to the stirred suspension.[2] Following this, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Cool the reaction mixture to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[2] Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[2] The crude product can be purified by column chromatography or recrystallization.

Protocol 2: N-Acylation of Aniline (B41778) with 13C Labeled Acetyl Chloride

This protocol details the synthesis of 13C-labeled acetanilide (B955).

Materials:

  • Aniline

  • 13C Labeled Acetyl Chloride (CH₃¹³COCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[6]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.[6] Add a solution of 13C labeled acetyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane dropwise to the stirred amine solution.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6] Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water.[6] Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude acetanilide can be purified by recrystallization.

References

improving signal-to-noise ratio in 13C NMR with Acetophenone-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in 13C NMR experiments, with a special focus on isotopically labeled compounds like Acetophenone-1,2-13C2.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio inherently low in 13C NMR spectroscopy?

A1: The low signal-to-noise ratio in 13C NMR stems from two primary factors. First, the 13C isotope has a very low natural abundance of only about 1.1%.[1] Second, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton (1H), which results in inherently weaker NMR signals.[1] For any given molecule, the total signal is divided among all the unique carbon atoms, making it challenging to distinguish their peaks from the baseline noise, especially for samples at low concentrations.[1][2]

Q2: How does using a 13C-labeled compound like this compound improve the S/N ratio?

A2: Using a compound enriched with 13C at specific positions, such as this compound, directly overcomes the major limitation of low natural abundance. By increasing the concentration of the 13C isotope from ~1% to near 100% at the labeled sites, the signal intensity for those specific carbons is dramatically enhanced. This allows for the acquisition of high-quality spectra in significantly less time.[3][4]

Q3: What are quaternary carbons, and why are their signals often weak, even in labeled compounds?

A3: Quaternary carbons are carbon atoms that are not directly bonded to any hydrogen atoms, such as the carbonyl carbon (C=O) in acetophenone (B1666503). Their signals are often weaker for two main reasons:

  • Long Spin-Lattice Relaxation Times (T₁): These carbons have inefficient relaxation pathways, meaning they take a long time to return to their equilibrium state after being excited by an RF pulse. If the subsequent pulse comes too soon, the signal becomes saturated and loses intensity.[2][5]

  • Lack of Nuclear Overhauser Effect (NOE): In standard proton-decoupled 13C NMR, protonated carbons receive a signal enhancement from nearby protons via the NOE. Since quaternary carbons lack attached protons, they do not benefit from this significant enhancement.[5]

Q4: Besides isotopic labeling, what are the most effective methods to dramatically increase the 13C NMR signal?

A4: For a substantial signal boost, several advanced techniques can be employed:

  • Cryoprobe Technology: Using a cryogenically cooled probe reduces thermal noise in the detection electronics, which can increase the S/N ratio by a factor of 3 to 10 compared to a standard room-temperature probe.[2]

  • Higher Magnetic Field Strength: Moving to a spectrometer with a stronger magnet (e.g., from 500 MHz to 800 MHz) increases the population difference between spin states, leading to a stronger signal.

  • Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that can enhance signals by several orders of magnitude. It involves transferring the very high spin polarization of electrons to the 13C nuclei, usually at cryogenic temperatures.[3]

Troubleshooting Guide for Poor Signal-to-Noise

Issue: I don't see any peaks, or they are barely distinguishable from the noise.

  • Possible Cause: Sample concentration is too low.

    • Solution: Increase the sample concentration whenever possible. Use the minimum amount of deuterated solvent required for dissolution. For very small sample masses, consider using specialized micro-NMR tubes to position the sample optimally within the detector coil.[6]

  • Possible Cause: Incorrect receiver gain.

    • Solution: The receiver gain should be set as high as possible without clipping the Free Induction Decay (FID). An excessively high gain will introduce noise and artifacts, while a gain that is too low will underutilize the detector's dynamic range. Most modern spectrometers have an automated routine to set this correctly.[2]

Issue: The signals for my labeled quaternary carbons (e.g., the carbonyl in this compound) are very weak.

  • Possible Cause: Inadequate relaxation delay (D1) leading to signal saturation.

    • Solution: Quaternary carbons have long T₁ relaxation times. The relaxation delay (D1) should be long enough to allow the magnetization to return to equilibrium. For quantitative results, D1 should be at least 5 times the longest T₁ value. However, for routine spectra, a D1 of 1-2 times T₁ is a common compromise. If T₁ is unknown, start with a D1 of 2-5 seconds and increase it if the quaternary signal intensity improves.[2]

  • Possible Cause: Non-optimal pulse angle (flip angle).

    • Solution: A 90° pulse maximizes the signal for a single scan but requires a long relaxation delay to avoid saturation. Using a smaller flip angle (e.g., 30-45°) is often a better strategy. A smaller angle perturbs the spin system less, allowing for a shorter relaxation delay. This enables more scans to be acquired in the same amount of time, leading to a net improvement in the S/N ratio, especially for slowly relaxing nuclei.[3][7]

Issue: My overall S/N is poor even after many scans.

  • Possible Cause: Sub-optimal acquisition and processing parameters.

    • Solution 1 (Acquisition): Ensure the number of scans (NS) is adequate. Remember that the S/N ratio increases with the square root of the number of scans, so doubling the S/N requires quadrupling the experiment time.[3]

    • Solution 2 (Processing): Apply an exponential multiplication window function with a line broadening factor (LB) of 1-2 Hz during data processing. This will improve the S/N ratio at the expense of slightly broader peaks, which is often an acceptable trade-off.[3]

    • Solution 3 (Tuning): Make sure the probe is properly tuned and matched for both the 13C and 1H channels. Poor tuning on the 1H channel can lead to inefficient decoupling, resulting in broader lines and lower S/N.

Data Presentation

Table 1: Comparison of NMR Acquisition Strategies for Acetophenone

This table illustrates the impact of isotopic labeling and parameter optimization on the time required to achieve a target S/N ratio for the challenging quaternary carbonyl carbon.

ParameterStrategy A: Natural Abundance (Standard)Strategy B: Natural Abundance (Optimized)Strategy C: this compound (Optimized)
Compound AcetophenoneAcetophenoneThis compound
Pulse Angle 90°30°30°
Relaxation Delay (D1) 10 s2 s2 s
Scans per Minute ~5~27~27
Relative Signal Intensity 1x~0.5x per scan~90x per scan (due to labeling)
Est. Time for Target S/N > 12 hours~4-6 hours< 5 minutes

Note: Values are illustrative and based on typical experimental conditions. Actual results will vary based on the spectrometer, probe, and sample concentration.

Experimental Protocols

Optimized Protocol for 13C NMR of this compound

This protocol is designed to maximize the signal-to-noise ratio for a 13C-enriched sample on a modern NMR spectrometer.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.5 mL of a high-quality deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for maximum sensitivity.

  • Insert the sample, lock the spectrometer on the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve a narrow and symmetrical lock signal.

  • Carefully tune and match the probe for the 13C frequency (X-channel) and the 1H frequency (H-channel).

3. Acquisition Parameters (Example for a Bruker Spectrometer):

  • Pulse Program: zgpg30 (This program uses a 30° pulse angle and power-gated proton decoupling to minimize sample heating and provide NOE).[3]

  • Number of Scans (NS): Start with 64 or 128 scans. Increase if necessary.

  • Relaxation Delay (D1): 2.0 seconds. This is a good starting compromise for S/N.[3]

  • Acquisition Time (AQ): 1.0 - 1.5 seconds.[3]

  • Spectral Width (SW): Set to ~220 ppm, centered at ~100 ppm to cover the full range of expected chemical shifts for acetophenone (from ~25 ppm to ~200 ppm).[8][9]

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication window function with a line broadening factor (LB) of 1.0 Hz to improve the S/N ratio.

  • Perform a Fourier Transform (FT).

  • Carefully phase the spectrum and apply a baseline correction.

  • Reference the spectrum. For CDCl₃, the solvent peak is at 77.16 ppm.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Acquisition cluster_proc 4. Data Processing prep1 Dissolve 10-20 mg in 0.5 mL Solvent prep2 Filter into NMR Tube prep1->prep2 setup1 Insert & Lock prep2->setup1 setup2 Shim Magnetic Field setup1->setup2 setup3 Tune & Match Probe (1H and 13C Channels) setup2->setup3 acq1 Load Pulse Program (e.g., zgpg30) setup3->acq1 acq2 Set Parameters: NS, D1, AQ, SW acq1->acq2 acq3 Start Acquisition acq2->acq3 proc1 Apply Window Function (LB=1Hz) acq3->proc1 proc2 Fourier Transform proc1->proc2 proc3 Phase & Baseline Correction proc2->proc3

Caption: Optimized experimental workflow for high S/N 13C NMR analysis.

Troubleshooting_Flowchart start Poor S/N in 13C Spectrum q_sample Check Sample Concentration start->q_sample q_quaternary Are Quaternary Signals Weak? q_sample->q_quaternary OK sol_conc Increase Concentration Use Microtube q_sample->sol_conc Too Low q_params Check Acquisition Parameters q_quaternary->q_params No sol_relax Increase D1 (2-5s) Use Smaller Flip Angle (30°) q_quaternary->sol_relax Yes sol_scans Increase Number of Scans (NS) q_params->sol_scans NS Too Low sol_proc Check Probe Tuning Apply Line Broadening (LB) q_params->sol_proc Other Issues

Caption: Decision tree for troubleshooting low signal-to-noise in 13C NMR.

References

Technical Support Center: Minimizing Matrix Effects with Acetophenone-1,2-13C2 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using Acetophenone-1,2-13C2 as a stable isotope-labeled internal standard (SIL-IS).

Introduction to Matrix Effects

In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4]

The Role of this compound

The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] this compound is the ideal internal standard for the quantitative analysis of Acetophenone. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[7][8][9] Because it has nearly identical physicochemical properties to the analyte, this compound will co-elute and experience the same ionization suppression or enhancement as the unlabeled Acetophenone.[7] By calculating the ratio of the analyte signal to the internal standard signal, accurate and reproducible quantification can be achieved, even in the presence of significant matrix effects.[1][10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my LC-MS results?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[2] This can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the analyte concentration and reduced sensitivity.[1]

  • Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the analyte concentration.[2]

Both suppression and enhancement can lead to poor accuracy, imprecision, and unreliable quantitative results.[3]

Q2: Why is this compound the preferred internal standard for Acetophenone analysis?

A2: this compound is the ideal internal standard because it is a stable isotope-labeled analog of Acetophenone. This means it has the following advantages:

  • Identical Chemical and Physical Properties: It behaves almost identically to Acetophenone during sample extraction, chromatography, and ionization.[7]

  • Co-elution: It co-elutes with Acetophenone, ensuring that both compounds are subjected to the same matrix effects at the same time.[1]

  • Mass Difference: It is easily distinguished from Acetophenone by the mass spectrometer due to its higher mass.[9]

Using a SIL-IS is considered the "gold standard" for compensating for matrix effects in LC-MS.[11]

Q3: How do I properly use this compound in my experiments?

A3: To use this compound effectively, you should:

  • Add it early: The internal standard should be added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[12]

  • Use a consistent amount: The same amount of internal standard should be added to every sample to ensure consistent normalization.[8]

  • Choose an appropriate concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.[12]

Q4: How can I determine if this compound is effectively compensating for matrix effects?

A4: You can assess the effectiveness of the internal standard by calculating the Internal Standard Normalized Matrix Effect (IS-Normalized ME).[11] This involves comparing the analyte/IS peak area ratio in the presence and absence of the matrix. A value close to 100% indicates effective compensation.

Q5: What are the key characteristics of a good stable isotope-labeled internal standard?

A5: A good SIL-IS should have:

  • High Isotopic Purity: The level of the unlabeled analyte in the internal standard solution should be negligible to avoid interference.[9]

  • Stable Isotope Labeling: The isotopes should be in a stable position in the molecule to prevent exchange with protons from the solvent or matrix.[9]

  • Sufficient Mass Difference: A mass difference of at least 3-4 Da is generally recommended to prevent spectral overlap between the analyte and the internal standard.[7][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor reproducibility of Acetophenone quantification Inconsistent matrix effects between samples.Use this compound as an internal standard to normalize for variability.[1] Ensure the internal standard is added to all samples at the same concentration and at the earliest stage of sample preparation.[12]
Significant signal suppression or enhancement observed High concentration of interfering matrix components.Optimize sample preparation to remove more of the matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interferences than simple protein precipitation.[13][14] Also, consider diluting the sample to reduce the concentration of matrix components.[15]
The internal standard signal is not stable across samples The internal standard is not effectively compensating for the matrix effect, or there are issues with sample preparation consistency.Re-evaluate the sample preparation method for consistency. Ensure thorough mixing after adding the internal standard. Verify the stability of the internal standard in the sample matrix.
I see a peak for the unlabeled Acetophenone in my internal standard solution Isotopic impurity of the internal standard.Check the certificate of analysis for the isotopic purity of your this compound. If the unlabeled impurity is significant, it may interfere with the quantification of low-level samples.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects using a post-extraction spike.[15][16]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (Acetophenone) and internal standard (this compound) into the final mobile phase solvent.

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation method. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.

Table 1: Formulas for Calculating Matrix Effect, Recovery, and Process Efficiency

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area in Set B / Peak Area in Set A) x 100100%MF < 100% indicates ion suppression. MF > 100% indicates ion enhancement.
Recovery (RE) (Peak Area in Set C / Peak Area in Set B) x 100100%Indicates the efficiency of the extraction process.
Process Efficiency (PE) (Peak Area in Set C / Peak Area in Set A) x 100100%Represents the overall efficiency of the method, combining extraction recovery and matrix effects.
Protocol 2: Sample Analysis using this compound as an Internal Standard

Methodology:

  • Sample Preparation:

    • To an aliquot of your sample (e.g., 100 µL of plasma), calibration standard, or quality control, add a known amount of this compound working solution.

    • Vortex mix thoroughly.

    • Proceed with your established sample extraction method (e.g., protein precipitation, LLE, or SPE).

    • Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the transitions of both Acetophenone and this compound.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of Acetophenone in your samples from the calibration curve.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS Analysis A->LCMS B Set B: Post-extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-extraction Spike (Blank Matrix + Analyte + IS, then Extract) C->LCMS Calc Calculate MF, RE, PE LCMS->Calc MF Matrix Factor (MF) Ion Suppression/Enhancement Calc->MF RE Recovery (RE) Extraction Efficiency Calc->RE PE Process Efficiency (PE) Overall Method Performance Calc->PE

Caption: Workflow for the quantitative assessment of matrix effects.

InternalStandardWorkflow cluster_sample_prep Sample Preparation cluster_analysis_data Analysis & Data Processing Sample Sample / Calibrator / QC Add_IS Add this compound Sample->Add_IS Extract Extraction (PPT, LLE, or SPE) Add_IS->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LCMS_Analysis LC-MS Analysis (MRM) Reconstitute->LCMS_Analysis Peak_Integration Integrate Peak Areas (Analyte & IS) LCMS_Analysis->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Calibration Construct Calibration Curve Ratio_Calc->Calibration Quantification Quantify Samples Calibration->Quantification

Caption: General workflow for sample analysis using an internal standard.

References

addressing poor recovery of Acetophenone-1,2-13C2 in extractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Acetophenone-1,2-13C2. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges, particularly poor recovery, during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

Poor recovery of this compound is typically traced back to a few key areas. The most frequent causes include analyte loss during solvent evaporation due to its volatility, formation of stable emulsions during liquid-liquid extraction (LLE), improper selection of extraction solvent or pH, and incomplete partitioning of the analyte from the aqueous to the organic phase. Each of these issues is addressed in detail in this guide.

Q2: How does the volatility of this compound affect its recovery?

This compound is a volatile compound, which means it can easily evaporate along with the extraction solvent, a phenomenon known as co-evaporation.[1][2] This loss is most significant during the solvent removal step, especially when using high temperatures or high vacuum with rotary evaporators.[1][3] To mitigate this, it is crucial to use gentle evaporation techniques, such as reduced vacuum strength or lower temperatures, and to avoid drying the sample completely.[1]

Q3: I am observing an emulsion during my liquid-liquid extraction. What should I do?

Emulsions are a common problem in LLE, often appearing as a cloudy or milky layer between the aqueous and organic phases that prevents clean separation.[4] They are typically caused by high concentrations of lipids, proteins, or surfactants in the sample matrix.[4]

Here are several techniques to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. It is easier to prevent an emulsion than to break one.[4]

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous layer, which can help force the separation of the two phases (salting out).[4][5]

  • Centrifugation: This is often the most effective method. Centrifuging the mixture can force the layers to separate and compact the emulsion into a solid pellet at the interface.[6][7][8]

  • Filtration: Pass the mixture through a glass wool plug or phase separation filter paper to physically break up the emulsion.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[4][5]

Q4: What is the optimal solvent and pH for extracting this compound?

  • Solvent Selection: As a moderately polar aromatic ketone, this compound is soluble in a wide range of organic solvents.[9] For LLE from an aqueous matrix, water-immiscible solvents like diethyl ether, ethyl acetate, dichloromethane, or n-heptane are effective choices.[10] The choice may depend on the sample matrix; for instance, n-heptane with a modifier like 1-octanol (B28484) has shown high extraction efficiency.[10]

  • pH Considerations: Acetophenone (B1666503) is a neutral compound, so its partitioning is not directly dependent on pH. However, the pH of the aqueous sample can influence the solubility of matrix components.[11] It is generally recommended to perform the extraction at a neutral pH (around 7) unless acidic or basic interferents need to be removed. Adjusting the sample to a neutral pH can help prevent the ionization of other compounds that might interfere with the extraction.

Q5: Could my analyte be reacting or degrading during the extraction process?

While this compound is generally stable, certain conditions can lead to degradation or unwanted reactions.

  • Reaction with Bisulfite: Acetophenone is a methyl ketone and can react with sodium bisulfite to form a charged, water-soluble adduct.[12][13] If your sample matrix or reagents contain bisulfite, this will trap your analyte in the aqueous phase, leading to very low recovery in the organic extract.

  • Thermal Degradation: Although it has a high boiling point, prolonged exposure to high temperatures during steps like solvent evaporation can potentially lead to degradation.[14]

  • pH Instability: Extreme pH values (highly acidic or basic) combined with heat could potentially promote side reactions, though this is less common for acetophenone under standard extraction conditions.

Physicochemical and Solvent Data

Understanding the properties of both the analyte and the solvents is critical for designing an effective extraction protocol.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₅¹³CO¹³CH₃ [15]
Molecular Weight 122.13 g/mol [15]
Boiling Point 202 °C [9][15]
Melting Point 19-20 °C [9][15]
Density 1.047 g/mL at 25 °C [15]
Water Solubility 5.5 g/L at 25 °C (sparingly soluble) [9]
logP (octanol/water) 1.58 [16]

| Flash Point | 76 °C (169 °F) |[15] |

Table 2: Properties of Common Extraction Solvents

Solvent Boiling Point (°C) Density (g/mL) Polarity Notes
n-Hexane 69 0.655 Non-polar Good for non-polar compounds.
Diethyl Ether 34.6 0.713 Slightly Polar Highly volatile, good solvent but use with care.
Dichloromethane 39.6 1.33 Polar aprotic Effective, but denser than water.
Ethyl Acetate 77.1 0.902 Moderately Polar Good general-purpose extraction solvent.

| n-Heptane | 98.4 | 0.684 | Non-polar | Less volatile alternative to hexane. |

Troubleshooting and Experimental Workflow Visualization

Use the following workflow to diagnose and solve issues leading to poor recovery.

Troubleshooting_Workflow start Problem: Low Recovery of This compound check_evap Was the solvent evaporation step aggressive? (high heat/vacuum) start->check_evap check_emulsion Did an emulsion form during LLE? check_evap->check_emulsion No sol_evap Solution: - Use gentle evaporation (e.g., N2 stream, reduced vacuum). - Avoid complete dryness. - Chill collection flask. check_evap->sol_evap Yes check_partition Were extraction parameters optimized? check_emulsion->check_partition No sol_emulsion Solution: - Add brine (salting out). - Centrifuge the sample. - Gently swirl instead of shaking. - Filter through glass wool. check_emulsion->sol_emulsion Yes check_reaction Could the analyte have reacted or degraded? check_partition->check_reaction Yes, but still low sol_partition Solution: - Ensure correct solvent polarity (e.g., ethyl acetate). - Perform multiple extractions (3x). - Check pH of aqueous phase (aim for neutral). - Increase solvent-to-sample ratio. check_partition->sol_partition No check_reaction->start Re-evaluate from start sol_reaction Solution: - Check for bisulfite sources in sample. - Avoid extreme pH and high temperatures. - Consider an alternative method like SPE. check_reaction->sol_reaction Possible

Caption: Troubleshooting workflow for low recovery of this compound.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from an aqueous sample.

  • Sample Preparation:

    • Start with a known volume (e.g., 10 mL) of your aqueous sample in a separatory funnel of appropriate size (e.g., 50 mL).

    • Check the pH of the aqueous sample. If it is highly acidic or basic, adjust to ~pH 7 using dilute NaOH or HCl.

  • First Extraction:

    • Add a volume of a suitable organic solvent (e.g., 10 mL of ethyl acetate) to the separatory funnel. The choice of solvent may need to be optimized based on your specific sample matrix.

    • Stopper the funnel and gently invert it 15-20 times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[4]

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Phase Separation:

    • Carefully drain the lower layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be on top. If using a solvent denser than water (like dichloromethane), the organic layer will be at the bottom.

    • Collect the organic layer in a clean Erlenmeyer flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent.

    • Combine all organic extracts. This repeated process is more effective than a single extraction with a large volume of solvent.[17]

  • Washing and Drying:

    • (Optional but recommended) Wash the combined organic extracts with an equal volume of brine (saturated NaCl solution) to remove residual water and help break any minor emulsions.

    • Dry the organic extract by passing it through a column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the flask and swirling.

  • Solvent Removal:

    • Filter the dried organic extract to remove the drying agent.

    • Concentrate the solvent using a rotary evaporator with a water bath set to a low temperature (<40°C) and reduced vacuum. Do not evaporate to complete dryness to avoid loss of the volatile analyte.[1] Leave a small amount of solvent and quantitatively transfer to a vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Reversed-Phase

SPE is an excellent alternative to LLE, especially for complex matrices or samples prone to emulsions.[5][18][19] This protocol is for a generic C18 (reversed-phase) cartridge.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a sorbent mass appropriate for your sample volume and analyte concentration.

  • Sample Pre-treatment:

    • Ensure your sample is free of particulates by filtering or centrifuging.[18]

    • Dilute your sample with water or a suitable buffer to reduce the concentration of organic solvents, which would interfere with analyte retention on the sorbent.[18]

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol) through the cartridge to wet the sorbent.

    • Flush the cartridge with 1-2 cartridge volumes of water or buffer to equilibrate the sorbent for the aqueous sample. Do not let the sorbent go dry at this stage.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). This compound will be retained on the non-polar C18 sorbent.

  • Washing:

    • Pass a weak, polar solvent (e.g., 5% methanol (B129727) in water) through the cartridge to wash away polar interferences that were not retained.

  • Elution:

    • Elute the this compound from the cartridge using a small volume of a strong, non-polar or moderately polar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[18]

    • Collect the eluate. Using two small aliquots for elution can improve recovery compared to one large aliquot.[18]

  • Post-Elution:

    • The collected eluate can be analyzed directly or concentrated further if necessary, keeping in mind the volatility of the analyte.

Visualization of Extraction Principle

LLE_Principle cluster_1 Final State (After Separation) initial_state Organic Solvent (e.g., Ethyl Acetate) Aqueous Sample (Matrix + this compound) mixing Mixing (Gentle Inversion) initial_state:f1->mixing initial_state:f0->mixing final_state Organic Phase (this compound) Aqueous Phase (Matrix) mixing->final_state Partitioning analyte This compound analyte->final_state:f0 partitions into organic phase matrix Matrix Impurities matrix->final_state:f1 remains in aqueous phase

Caption: Principle of Liquid-Liquid Extraction for isolating this compound.

References

Technical Support Center: Troubleshooting Unexpected Peaks in Mass Spectrometry with 13C Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting mass spectrometry analyses utilizing 13C-labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to unexpected peaks in their mass spectra, ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of unexpected peaks, often called "ghost peaks," in my mass spectrometry data?

A1: Unexpected or "ghost" peaks can originate from various sources within your analytical workflow.[1][2] These can be broadly categorized as:

  • System Contamination: Impurities can leach from solvents, mobile phase additives, tubing, vials, and septa.[1][3] Contaminants from previous injections (carryover) are also a frequent cause.[1][2]

  • Instrumental Artifacts: Issues with the LC system, such as a dirty injector needle or pump problems, can introduce extraneous peaks.[1] Air bubbles in the system can also cause transient peaks.[1]

  • Matrix Effects: Components within the sample matrix can co-elute with your analyte and internal standard, leading to ion suppression or enhancement, which may manifest as unexpected signals or distorted peaks.[4][5][6]

  • Analyte/Standard Degradation: The chemical instability of your analyte or 13C internal standard can result in the formation of degradation products that appear as new peaks.[1]

Q2: I'm observing a peak at the mass of my unlabeled analyte in a sample spiked only with the 13C internal standard. What could be the cause?

A2: This phenomenon, known as isotopic contribution or "crosstalk," can arise from a few sources:

  • Isotopic Purity of the Standard: 13C-labeled internal standards are never 100% isotopically pure and will contain a small percentage of the unlabeled (12C) analyte.[7] You should always check the certificate of analysis for your standard to determine its isotopic purity.

  • In-source Fragmentation: The 13C-labeled standard could potentially lose its label in the ion source, although this is less common for 13C than for deuterium (B1214612) (2H) labels.

  • Natural Abundance of 13C: All carbon-containing molecules have a natural abundance of approximately 1.1% 13C.[7] For your unlabeled analyte, this will result in a small M+1 peak. If your 13C standard has only one or two 13C labels, its M+0 peak (from the unlabeled portion) might overlap with the M+1 of any endogenous, unlabeled analyte.

Q3: My 13C internal standard peak shape is poor (e.g., tailing, fronting, or split). How can I troubleshoot this?

A3: Poor peak shape for your 13C internal standard can compromise the accuracy of your results.[8] Here are some common causes and solutions:

  • Column Issues: The column may be contaminated or degraded.[9] A partially plugged frit can also lead to split peaks.[9]

  • Mobile Phase Mismatch: The pH of your mobile phase can significantly affect the peak shape of certain compounds.[8] Also, ensure your injection solvent is compatible with the mobile phase to prevent peak distortion.[10]

  • Column Overload: Injecting too much of the standard can lead to peak fronting.[8]

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, leading to tailing.[11] This can often be mitigated by adjusting the mobile phase pH or using a different column chemistry.[11]

Q4: I am seeing unexpected adducts with my analyte and/or 13C internal standard. What could be forming them?

A4: Adduct formation is common in electrospray ionization (ESI) mass spectrometry. While expected adducts (e.g., [M+H]+, [M+Na]+) are normal, unexpected adducts can complicate data analysis.

  • Mobile Phase Additives: Components of your mobile phase, such as sodium, potassium, or ammonium, are common sources of adducts.[12]

  • Solvent Contaminants: Impurities in your solvents can also form adducts. For example, ethylamine (B1201723) contamination in acetonitrile (B52724) can lead to [M+46.0651]+ adducts.[13]

  • Sample Matrix: Components from your sample matrix can also form adducts with your analytes.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Ghost Peaks

This guide provides a step-by-step process to identify the source of ghost peaks.

StepActionExpected Outcome
1 Blank Injection: Run a blank injection (mobile phase only).If the ghost peak is present, the contamination is likely in the mobile phase, LC system, or mass spectrometer. If the peak is absent, the contamination is likely from your sample or sample preparation.
2 Prepare Fresh Mobile Phase: If the peak was present in the blank, prepare a fresh mobile phase using high-purity solvents and additives.[14]If the ghost peak disappears, the source was the old mobile phase.
3 Systematic Component Removal: If the peak persists, systematically bypass components of the LC system (e.g., autosampler, column) by connecting the pump directly to the mass spectrometer.[15]This will help isolate the contaminated module. For example, if the peak disappears when the autosampler is bypassed, the contamination is likely in the injector or associated tubing.
4 Injector and System Cleaning: If a component is identified as the source, follow the manufacturer's instructions for cleaning. This may involve flushing the system with strong solvents.[3]The ghost peak should be eliminated or significantly reduced.
Guide 2: Investigating Matrix Effects with 13C Standards

This guide outlines how to assess and mitigate matrix effects.

StepActionExpected Outcome
1 Post-Column Infusion: Infuse a constant flow of your analyte and 13C standard solution directly into the mass spectrometer while injecting a blank matrix extract.Dips or peaks in the baseline signal will indicate regions of ion suppression or enhancement, respectively.[4]
2 Post-Extraction Spiking: Compare the peak area of the analyte/standard in a clean solution to the peak area when spiked into a blank matrix extract after sample preparation.[4]The ratio of these peak areas (Matrix Factor) quantifies the extent of ion suppression or enhancement. A value less than 1 indicates suppression, and a value greater than 1 indicates enhancement.[4]
3 Optimize Sample Preparation: If significant matrix effects are observed, improve your sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.[4]A reduction in matrix effects will be observed in a repeat of the post-extraction spiking experiment.
4 Chromatographic Separation: Modify your LC method to better separate your analyte and standard from the matrix interferences identified in the post-column infusion experiment.Improved peak shape and more accurate quantification.

Experimental Protocols

Protocol 1: Assessing Isotopic Contribution from a 13C Standard

Objective: To determine the contribution of the unlabeled analyte peak from the 13C-labeled internal standard.

Methodology:

  • Prepare a series of solutions containing only the 13C-labeled internal standard at concentrations relevant to your study.

  • Analyze these solutions using your established LC-MS/MS method.

  • Monitor the mass transitions for both the 13C standard and the unlabeled analyte.

  • Examine the chromatograms for any peak at the retention time of the analyte in the unlabeled channel.[16]

  • Calculate the percentage contribution of the unlabeled signal from the 13C standard by dividing the peak area of the unlabeled analyte by the peak area of the 13C standard and multiplying by 100.[16]

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed blank_injection Run Blank Injection start->blank_injection peak_present Peak Present in Blank? blank_injection->peak_present fresh_mobile_phase Prepare Fresh Mobile Phase peak_present->fresh_mobile_phase Yes sample_issue Source: Sample/Standard Prep peak_present->sample_issue No peak_gone Peak Gone? fresh_mobile_phase->peak_gone system_contamination Source: Mobile Phase peak_gone->system_contamination Yes isolate_component Isolate System Component peak_gone->isolate_component No end Problem Resolved system_contamination->end clean_system Clean/Replace Component isolate_component->clean_system clean_system->end check_standard Check 13C Standard Purity/Stability sample_issue->check_standard optimize_prep Optimize Sample Prep check_standard->optimize_prep optimize_prep->end

Caption: A logical workflow for troubleshooting unexpected peaks.

Matrix_Effect_Assessment start Suspected Matrix Effects post_column_infusion Post-Column Infusion start->post_column_infusion post_extraction_spiking Post-Extraction Spiking start->post_extraction_spiking significant_effects Significant Effects? post_column_infusion->significant_effects post_extraction_spiking->significant_effects optimize_sample_prep Optimize Sample Prep significant_effects->optimize_sample_prep Yes end Matrix Effects Minimized significant_effects->end No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography reassess Re-assess Matrix Effects optimize_chromatography->reassess reassess->significant_effects

Caption: A workflow for assessing and mitigating matrix effects.

References

Technical Support Center: Optimizing HPLC Gradients for Acetophenone & Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of acetophenone (B1666503) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of acetophenone?

A1: In humans and other mammals, acetophenone is primarily metabolized into several compounds. Key metabolites include 1-phenylethanol, benzoic acid, and their conjugates.[1][2] Benzoic acid is further metabolized to hippuric acid.[1] Other related compounds that present similar separation challenges include positional isomers like hydroxyacetophenone and aminoacetophenone.[3][4]

Q2: What is a good starting point for an HPLC method to separate acetophenone and its metabolites?

A2: A robust starting point for method development is a reversed-phase setup.[3][5] A C18 column is the most common initial choice.[3][6] You can begin with an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40 ratio) to see if separation is achieved.[6] If the compounds have a wide range of polarities, a gradient elution is recommended.[3]

Q3: When should I use a gradient elution instead of an isocratic one?

A3: Gradient elution is preferable for complex samples containing compounds with a wide range of polarities, which is often the case with a parent drug and its metabolites.[7] If an isocratic method results in some peaks eluting very quickly while others are retained for a long time, or if peaks are poorly resolved, switching to a gradient is the appropriate next step.[5][7] Gradient elution improves separation for these complex mixtures by gradually increasing the mobile phase strength, allowing analytes with different polarities to elute efficiently.[7]

Method Development and Protocols

Experimental Protocol: Developing a Scouting Gradient

A "scouting gradient" is the first step in developing a gradient method. It helps determine the approximate elution times for your compounds of interest.[7][8]

  • Column Selection : Use a general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5-µm particle size).[3][8]

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Formic Acid in HPLC-grade water. (Using a volatile buffer like formic or ammonium (B1175870) formate (B1220265) makes the method mass spectrometry compatible).[8][9]

    • Mobile Phase B : 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases to prevent blockages and baseline issues.[6]

  • HPLC System Setup :

    • Flow Rate : 1.0 mL/min for a 4.6 mm ID column.[3][6]

    • Column Temperature : 30-35 °C to ensure reproducibility.[3]

    • Injection Volume : 5-10 µL to avoid peak overload.[3]

    • Detector : UV at 254 nm, as acetophenone and its aromatic metabolites have strong absorbance at this wavelength.[3]

  • Gradient Program :

    • Run a wide linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.[7][8]

    • Hold at 95% B for 5 minutes to ensure all compounds have eluted.

    • Return to initial conditions (5% B) and allow the column to re-equilibrate for at least 10 column volumes before the next injection.[10]

  • Analysis :

    • Identify the retention times of the first and last eluting peaks. This information will be used to create a more focused and efficient gradient in subsequent optimization steps.[8][11]

Data Presentation: Starting Conditions

The table below summarizes typical starting parameters for separating acetophenone and its metabolites.

ParameterTypical ConditionRationale / Notes
Stationary Phase C18, 3 or 5 µm, 150 x 4.6 mmGeneral-purpose reversed-phase column suitable for hydrophobic compounds.[3]
Mobile Phase A HPLC-grade Water with 0.1% Formic AcidPolar mobile phase for reversed-phase chromatography. Acid improves peak shape for ionizable compounds.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier; provides good selectivity for aromatic compounds.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm inner diameter column.[3][6]
Column Temperature 30-35 °CReduces viscosity and can improve peak shape and reproducibility.[3]
Detection UV at 245-280 nmAcetophenone and its metabolites exhibit strong UV absorbance in this range.[3][6]
Injection Volume 5-20 µLKeep volume low to prevent band broadening and column overload.[3]
Initial Gradient 5-95% Acetonitrile over 20 minA "scouting gradient" to determine the elution range of all compounds.[7][8]

Troubleshooting Guide

Q4: My peaks are co-eluting or have poor resolution. How can I improve separation?

A4: Poor resolution is a common challenge, especially with structurally similar metabolites.[12] To improve separation, you should optimize the gradient steepness. After your initial scouting run, create a shallower gradient across the time window where your compounds of interest elute.[7][11] For example, if your peaks elute between 40% and 60% B, you could change your gradient to run from 35% to 65% B over a longer period (e.g., 20 minutes instead of 5). This gives the compounds more time to interact with the stationary phase, improving resolution.[11]

G cluster_0 Gradient Optimization Workflow start 1. Run Wide Scouting Gradient (e.g., 5-95% B in 20 min) eval1 2. Identify Elution Range of Target Peaks start->eval1 decision Resolution Adequate? eval1->decision optimize 3. Create Shallower Gradient Across Elution Range decision->optimize No   end Optimized Method decision->end  Yes eval2 4. Re-evaluate Resolution optimize->eval2 eval2->decision G cluster_1 Troubleshooting Peak Shape Issues problem Poor Peak Shape tailing Tailing problem->tailing fronting Fronting problem->fronting broad Broadening problem->broad split Splitting problem->split cause_tail Secondary Interactions Column Overload Incorrect Mobile Phase pH tailing->cause_tail cause_front Sample Solvent Too Strong Column Overload fronting->cause_front cause_broad Low Solvent Strength Large Injection Volume Column Degradation broad->cause_broad cause_split Blocked Column Frit Sample/Mobile Phase Incompatibility split->cause_split

References

dealing with solubility issues of Acetophenone-1,2-13C2 in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetophenone-1,2-13C2

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on overcoming solubility challenges in biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

A1: this compound is a stable isotope-labeled version of acetophenone (B1666503), where two specific carbon atoms are replaced with the Carbon-13 isotope.[1] This labeling gives the molecule a distinct molecular weight, making it an ideal internal standard for quantitative analysis in mass spectrometry (MS) based assays, such as LC-MS.[1][2] Its primary role is to act as a tracer for the accurate quantification of unlabeled acetophenone in complex biological samples during drug metabolism or metabolomics studies.[3]

Q2: I'm having trouble dissolving this compound directly into my aqueous buffer. What should I do?

A2: Acetophenone has very low solubility in water (approximately 5.5 g/L at 20-25°C).[4][5][6] Direct dissolution in aqueous media is often unsuccessful and can lead to inaccurate concentrations. The standard and recommended practice is to first prepare a highly concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your biological medium to the desired final concentration.

Q3: What are the recommended organic solvents for preparing a stock solution?

A3: Acetophenone is freely soluble in several organic solvents.[7][8] The most common and recommended solvents for biological applications are:

  • Dimethyl Sulfoxide (DMSO): Highly effective and miscible with water.[9] It is a standard solvent for preparing stock solutions for cell-based assays.[10][11]

  • Ethanol (B145695): Acetophenone is soluble in ethanol.[4][8] It can be a suitable alternative to DMSO, depending on the tolerance of your experimental system.[12]

  • Methanol: Also an effective solvent, though its higher volatility compared to DMSO requires careful handling.[13]

The choice of solvent depends on the sensitivity of your biological assay to that specific solvent. Always aim to create the most concentrated stock solution possible to minimize the final volume of organic solvent in your experiment.

Q4: What is the maximum concentration of DMSO or ethanol that can be tolerated in cell culture?

A4: The tolerance to organic solvents is cell-line dependent and should be empirically determined. However, a general guideline is to keep the final concentration of the solvent as low as possible, typically below 0.5% (v/v) , and ideally below 0.1% (v/v) .[12] Even low percentages can result in significant molar concentrations of the solvent, which may cause cellular stress or other off-target effects.[12] Always run a solvent-only control in your experiments to account for any effects of the vehicle.

Troubleshooting Guide: Solubility Issues

Problem: A precipitate or cloudiness appears when I add my stock solution to the biological medium.

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower.

G start Precipitate Observed in Medium check_stock Is the stock solution completely clear? start->check_stock stock_issue Stock not fully dissolved. Try vortexing, gentle warming (37°C), or sonication to dissolve. If unresolved, remake stock. check_stock->stock_issue No check_dilution How was the dilution performed? check_stock->check_dilution Yes dilution_issue Adding stock too quickly causes localized high concentration and precipitation. Solution: Add stock dropwise or in small aliquots while actively vortexing/stirring the biological medium. check_dilution->dilution_issue Added quickly in one step check_concentration Is the final target concentration too high? check_dilution->check_concentration Slowly with vigorous mixing success Solution Remains Clear dilution_issue->success concentration_issue Final concentration exceeds solubility limit. Solution: Lower the final concentration or use a formulation aid (see below). check_concentration->concentration_issue Yes, likely check_protein Does your medium contain serum (e.g., FBS) or albumin (BSA)? check_concentration->check_protein No, should be soluble concentration_issue->success protein_issue Proteins can bind to hydrophobic compounds and increase apparent solubility. Consider adding BSA to serum-free media. check_protein->protein_issue No (Serum-Free) consider_formulation For in vivo or challenging applications, consider formulation with co-solvents (e.g., PEG300, Tween 80). check_protein->consider_formulation Yes protein_issue->success consider_formulation->success

Caption: Troubleshooting workflow for precipitation issues.

Quantitative Data Summary

The physical and solubility properties of this compound are nearly identical to its unlabeled counterpart. The data below is for standard acetophenone.

PropertyValueNotes
Solubility in Water ~5.5 g/L (or 0.55 g/100 mL) at 20-25°C[4][5][6]This is equivalent to approximately 45.8 mM. Solubility is low and is the primary reason for using an organic solvent for stock preparation.
Solubility in Organic Solvents Freely Soluble / MiscibleSoluble in DMSO, ethanol, methanol, diethyl ether, and chloroform.[4][7][8]
Melting Point 19-20 °C[4][5]The compound may be a solid or a colorless liquid depending on ambient laboratory temperature.[4] If solid, it can be gently warmed to liquefy before weighing.
Molecular Weight ~122.15 g/mol (for C8H8O)[4]The molecular weight for this compound is ~124.15 g/mol . Always confirm the exact MW from your supplier's certificate of analysis for accurate concentration calculations.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Sterile, amber glass vial or polypropylene (B1209903) tube with a secure cap

Procedure:

  • Allow the this compound vial to come to room temperature before opening to prevent condensation.

  • Tare a sterile, dry amber vial on the analytical balance.

  • Carefully weigh a target amount of the compound (e.g., 12.4 mg) into the vial. Record the exact weight. Note: As acetophenone can be a liquid at room temperature, this can be done by dropwise addition.

  • Calculate the required volume of DMSO to achieve a 100 mM concentration.

    • Formula: Volume (mL) = [Weight (mg) / 124.15 ( g/mol )] / 100 (mmol/L)

    • Example: For 12.4 mg, the required DMSO volume is [12.4 / 124.15] / 100 = 0.001 L = 1.0 mL.

  • Add the calculated volume of DMSO to the vial.

  • Secure the cap tightly and vortex for 1-2 minutes until the solution is completely clear. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light. Ensure the vial is tightly sealed to prevent water absorption by the DMSO.

Protocol 2: General Method for Dilution into Biological Media

This protocol outlines the best practice for diluting a concentrated organic stock solution into an aqueous medium to prevent precipitation.

G cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps prep_stock Thaw 100 mM Stock Solution on Ice vortex Place Medium on Vortex (Medium Speed) prep_stock->vortex prep_media Pre-warm Biological Medium to Experimental Temperature (e.g., 37°C) prep_media->vortex add_stock Add Stock Solution Dropwise into the Vortex vortex->add_stock continue_vortex Continue Vortexing for 30-60 Seconds Post-Addition add_stock->continue_vortex visual_insp Visually Inspect for Clarity/Precipitate continue_vortex->visual_insp sterilize Sterile-filter if necessary (using a solvent-resistant filter, e.g., PTFE) visual_insp->sterilize use_exp Use Immediately in Experiment sterilize->use_exp

Caption: Recommended workflow for diluting organic stock.

Procedure:

  • Thaw the concentrated stock solution and bring it to room temperature.

  • Pre-warm your biological medium (e.g., cell culture media with serum) to the temperature of your experiment (typically 37°C).

  • While actively and vigorously vortexing or stirring the biological medium, add the required volume of the stock solution very slowly (drop-by-drop) into the vortex. This ensures rapid dispersion and minimizes localized high concentrations that cause precipitation.

  • Continue to mix for at least 30 seconds after the addition is complete.

  • Visually inspect the final solution for any signs of cloudiness or precipitate. A clear solution indicates successful solubilization.

  • Use the freshly prepared medium immediately, as some compounds can precipitate out of solution over time, even if initially clear.

References

calibration curve issues with Acetophenone-1,2-13C2 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetophenone-1,2-13C2 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during its use in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of acetophenone (B1666503), where two carbon atoms (the carbonyl carbon and the adjacent methyl carbon) are replaced with the heavy isotope, Carbon-13. It is used as an internal standard in quantitative mass spectrometry-based assays (e.g., GC-MS, LC-MS/MS). Because its chemical and physical properties are nearly identical to the unlabeled acetophenone analyte, it can effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.

Q2: How should I prepare and store my this compound stock solution?

It is recommended to prepare a stock solution in a high-purity organic solvent in which acetophenone is freely soluble, such as methanol (B129727), acetonitrile, or ethanol. Store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C) and protect it from light to prevent degradation and solvent evaporation.[1][2] Before use, allow the solution to come to room temperature to ensure accurate pipetting.

Q3: What are the expected metabolic products of acetophenone in in-vivo studies?

In humans and other mammals, acetophenone is primarily metabolized in the liver. The main metabolic pathway involves oxidation of the acetyl group to form phenylglyoxylic acid, which is then further metabolized. Another significant pathway is the reduction of the ketone to 1-phenylethanol, followed by conjugation (e.g., glucuronidation). The major urinary metabolites are mandelic acid and hippuric acid.[3][4]

Troubleshooting Guide

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inappropriate Concentration Range The concentration range of your calibration standards may be too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end. Prepare a new set of standards with a narrower concentration range.
Cross-Contamination There may be cross-contamination between the analyte and the internal standard. Ensure that the unlabeled acetophenone standard is free of any 13C-labeled impurities and vice-versa.
Non-Linear Detector Response Some detectors may exhibit a non-linear response, especially at high analyte concentrations. Consider using a weighted regression model (e.g., 1/x or 1/x²) for your calibration curve.
Isotope Effects Although minimal with 13C labeling, slight differences in chromatographic retention time between the analyte and the internal standard can lead to differential matrix effects and non-linearity. Ensure co-elution of the analyte and internal standard.
Issue 2: High Variability in Response Ratios (Analyte/Internal Standard)

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Internal Standard Spiking Ensure that the internal standard is added precisely and consistently to all samples, standards, and quality controls. Use a calibrated pipette and add the internal standard early in the sample preparation process to account for extraction variability.
Matrix Effects Components of the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard. Optimize the sample preparation procedure (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components. A different ionization source might also be considered.
Internal Standard Instability This compound is generally stable, but degradation can occur under harsh conditions. Avoid prolonged exposure to high temperatures, strong acids or bases, or excessive light.
Source Contamination A dirty ion source in the mass spectrometer can lead to inconsistent ionization and high variability. Perform routine source cleaning and maintenance as recommended by the instrument manufacturer.

Experimental Protocols

Protocol for Calibration Curve Preparation for GC-MS Analysis
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of unlabeled acetophenone in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Standards:

    • Prepare a series of working standards by serially diluting the unlabeled acetophenone stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Preparation of Internal Standard Working Solution:

    • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Preparation of Calibration Standards:

    • To a series of clean vials, add 100 µL of each working standard.

    • To each vial, add 10 µL of the 100 ng/mL internal standard working solution.

    • Bring the final volume to 1 mL with the appropriate solvent (e.g., methanol or mobile phase).

  • GC-MS Analysis:

    • Inject the prepared calibration standards into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both unlabeled acetophenone and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration point.

    • Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression to generate the calibration curve and determine the coefficient of determination (r²).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (Acetophenone) working_standards Working Standards (Serial Dilution) stock_analyte->working_standards stock_is Internal Standard Stock (this compound) working_is Working Internal Standard Solution stock_is->working_is calibration_samples Calibration Samples working_standards->calibration_samples working_is->calibration_samples qc_samples QC Samples working_is->qc_samples unknown_samples Unknown Samples working_is->unknown_samples gcms_lcms GC-MS or LC-MS/MS Analysis calibration_samples->gcms_lcms qc_samples->gcms_lcms unknown_samples->gcms_lcms peak_integration Peak Integration gcms_lcms->peak_integration ratio_calculation Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Unknowns calibration_curve->quantification

Figure 1. Experimental workflow for quantitative analysis.

troubleshooting_workflow cluster_prep_checks Preparation Checks cluster_instrument_checks Instrument Checks cluster_data_checks Data Processing Checks start Calibration Curve Issue (e.g., Poor Linearity, High RSD) check_prep Review Standard & Sample Preparation Procedures start->check_prep check_instrument Evaluate Instrument Performance start->check_instrument check_data Re-evaluate Data Processing Parameters start->check_data pipetting Verify Pipetting Accuracy check_prep->pipetting source_clean Clean Ion Source check_instrument->source_clean integration Review Peak Integration check_data->integration dilutions Check Dilution Calculations pipetting->dilutions is_spike Confirm Consistent IS Spiking dilutions->is_spike stability Assess Analyte/IS Stability is_spike->stability end_good Issue Resolved stability->end_good end_bad Consult Instrument Specialist or Application Scientist stability->end_bad column_health Check Column Performance source_clean->column_health method_params Optimize MS Method (e.g., Dwell Time) column_health->method_params method_params->end_good method_params->end_bad regression Test Weighted Regression integration->regression regression->end_good regression->end_bad

Figure 2. Troubleshooting workflow for calibration issues.

metabolic_pathway acetophenone Acetophenone phenylethanol 1-Phenylethanol acetophenone->phenylethanol Reduction phenylglyoxylic Phenylglyoxylic Acid acetophenone->phenylglyoxylic Oxidation glucuronide 1-Phenylethanol Glucuronide (excreted) phenylethanol->glucuronide Glucuronidation mandelic Mandelic Acid phenylglyoxylic->mandelic Reduction benzoic Benzoic Acid phenylglyoxylic->benzoic Oxidative Decarboxylation hippuric Hippuric Acid (excreted) benzoic->hippuric Glycine Conjugation

Figure 3. Simplified metabolic pathway of acetophenone.

References

Validation & Comparative

A Head-to-Head Comparison: Acetophenone-1,2-13C2 vs. Deuterated Acetophenone as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. In the analysis of acetophenone (B1666503), a common industrial solvent, fragrance component, and building block in pharmaceutical synthesis, both stable isotope-labeled internal standards, Acetophenone-1,2-13C2 and deuterated acetophenone (e.g., Acetophenone-d5 or -d8), are frequently employed. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols, to facilitate an informed choice for your analytical needs.

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same fate during sample preparation, chromatography, and ionization, thereby accurately compensating for variations. While both 13C-labeled and deuterated standards are designed to meet this ideal, inherent physicochemical differences can lead to significant variations in analytical performance.

Key Performance Parameters: A Comparative Analysis

The choice between this compound and deuterated acetophenone hinges on several key performance metrics that directly influence the reliability of quantitative results. The following tables summarize the expected performance differences based on well-established principles of stable isotope dilution analysis.

Performance Parameter This compound Deuterated Acetophenone (e.g., -d5, -d8) Key Takeaway
Chromatographic Co-elution Near-perfect co-elution with the native analyte.Often exhibits a slight retention time shift, typically eluting earlier than the native analyte.The identical physicochemical properties of 13C-labeled standards ensure more accurate compensation for matrix effects that can vary across a chromatographic peak.
Accuracy & Precision Generally provides higher accuracy (closer to the true value) and precision (lower coefficient of variation).Can introduce bias and reduce precision due to imperfect co-elution, potentially leading to quantification errors.For assays demanding the highest level of accuracy, 13C-labeled standards are superior.
Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles with the analyte.Less effective at correcting for matrix effects if chromatographic separation occurs, as the analyte and internal standard experience different degrees of ion suppression or enhancement.In complex biological matrices where significant matrix effects are anticipated, 13C-labeled standards offer more reliable quantification.
Isotopic Stability Highly stable; the 13C-12C bond is not susceptible to exchange.Risk of hydrogen-deuterium (H/D) back-exchange, especially under certain pH or temperature conditions, which can compromise accuracy.13C-labeled standards provide greater confidence in the stability of the isotopic label throughout the analytical process.
Commercial Availability & Cost Generally less common and more expensive to synthesize.More widely available and typically more cost-effective.The choice may be influenced by budget and the availability of the specific labeled compound.

Quantitative Data Summary

The following tables present hypothetical but realistic data from a comparative experiment designed to quantify acetophenone in human plasma using a validated LC-MS/MS method.

Table 1: Chromatographic Retention Time

Compound Retention Time (minutes) Retention Time Difference (Analyte vs. IS)
Acetophenone (Analyte)5.25-
This compound5.250.00 min
Deuterated Acetophenone (-d8)5.21-0.04 min

Table 2: Accuracy and Precision (n=6)

Internal Standard Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (% Bias) Precision (% CV)
This compound 1010.1+1.0%2.5%
10099.2-0.8%1.8%
10001005+0.5%1.5%
Deuterated Acetophenone (-d8) 1010.8+8.0%6.2%
10093.5-6.5%5.5%
10001050+5.0%4.8%

Table 3: Matrix Effect Evaluation

Internal Standard Matrix Factor Ion Suppression/Enhancement
This compound 0.98-2%
Deuterated Acetophenone (-d8) 0.85-15%

Experimental Protocols

A detailed methodology for the quantitative analysis of acetophenone in a biological matrix using LC-MS/MS is provided below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or deuterated acetophenone).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 80% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    • Acetophenone: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Deuterated Acetophenone: Precursor ion (m/z) -> Product ion (m/z)

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Key Concepts

The following diagrams illustrate the experimental workflow and the critical concept of chromatographic co-elution.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

A typical workflow for quantitative bioanalysis using an internal standard.

G cluster_13C This compound cluster_D Deuterated Acetophenone a Analyte b 13C-IS c Analyte d D-IS CoElution Perfect Co-elution (Identical Retention Time) Result1 Result1 CoElution->Result1 Accurate Matrix Effect Correction Shift Chromatographic Shift (Different Retention Times) Result2 Result2 Shift->Result2 Inaccurate Matrix Effect Correction cluster_13C cluster_13C cluster_13C->CoElution cluster_D cluster_D cluster_D->Shift

The impact of co-elution on matrix effect correction.

Conclusion and Recommendations

The evidence strongly supports the superiority of This compound as an internal standard for the robust and accurate quantitative analysis of acetophenone, particularly in complex matrices. Its identical chromatographic behavior to the native analyte ensures the most effective compensation for sample loss and matrix-induced ionization variability, leading to higher accuracy and precision.

While deuterated acetophenone can be a cost-effective alternative and may be suitable for less demanding applications or in simple matrices, researchers must be acutely aware of its potential limitations. The chromatographic isotope effect can lead to systematic errors if not carefully evaluated and controlled. Furthermore, the potential for H/D exchange introduces an additional layer of uncertainty.

comparative analysis of 13C labeled vs unlabeled acetophenone in NMR

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuclear magnetic resonance (NMR) spectra of acetophenone (B1666503) reveals significant insights when comparing its naturally abundant (unlabeled) form with its 13C isotopically labeled counterparts. This guide provides a comparative analysis of their NMR data, supported by experimental protocols, for researchers, scientists, and professionals in drug development.

The strategic incorporation of a 13C isotope at a specific position within the acetophenone molecule offers a powerful tool for detailed structural and mechanistic studies. While the chemical properties of the labeled and unlabeled molecules are virtually identical, their NMR spectra exhibit distinct and informative differences. This comparison focuses on the two most common sites for labeling: the carbonyl carbon and the methyl carbon.

Key Differences in NMR Spectra

The primary distinction in the 13C NMR spectrum of a labeled acetophenone is the significant enhancement of the signal corresponding to the enriched carbon atom. In an unlabeled sample, the natural abundance of 13C is only about 1.1%, resulting in low signal intensity for each carbon atom. In a 13C labeled sample, the enrichment at a specific site (often >98%) leads to a dramatically stronger signal for that carbon, facilitating its unambiguous assignment.

Furthermore, 13C labeling introduces observable carbon-carbon (13C-13C) and carbon-proton (13C-1H) coupling constants that are either absent or difficult to detect in unlabeled samples. These coupling constants provide valuable information about the electronic environment and bonding within the molecule.

Quantitative Data Comparison

The following tables summarize the key quantitative NMR data for unlabeled, carbonyl-13C labeled, and methyl-13C labeled acetophenone.

Table 1: 13C Chemical Shifts (δ) in ppm

Carbon PositionUnlabeled Acetophenone[1][2]Carbonyl-13C Labeled AcetophenoneMethyl-13C Labeled Acetophenone
Carbonyl (C=O)~198.1~198.1 ~198.1
C1 (ipso)~137.1~137.1~137.1
C2, C6 (ortho)~128.2~128.2~128.2
C3, C5 (meta)~128.5~128.5~128.5
C4 (para)~133.0~133.0~133.0
Methyl (CH3)~26.5~26.5~26.5

Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and can vary slightly depending on the solvent and experimental conditions. The bolded values indicate the position of 13C enrichment.

Table 2: Key Coupling Constants (J) in Hz

CouplingUnlabeled AcetophenoneCarbonyl-13C Labeled AcetophenoneMethyl-13C Labeled Acetophenone
¹J(C=O, C1)Not readily observed~59.1 HzNot readily observed
¹J(C=O, CH3)Not readily observed~40.2 HzNot readily observed
¹J(CH3, H)~127 Hz~127 Hz~127 Hz
²J(C=O, H-ortho)~6 Hz~6 Hz ~6 Hz
²J(CH3, C=O)Not readily observedNot readily observed~40.2 Hz

Note: The observation of 13C-13C coupling constants in unlabeled acetophenone is challenging due to the low probability of two adjacent 13C atoms. Calculated values for unsubstituted acetophenone are in accord with experimental data for labeled compounds.[3]

Experimental Protocols

Synthesis of 13C Labeled Acetophenone

1. Synthesis of Carbonyl-13C Labeled Acetophenone:

A common method for introducing a 13C label at the carbonyl position is through the Friedel-Crafts acylation of benzene (B151609) using [carbonyl-13C]acetyl chloride.

  • Reaction: Benzene is reacted with [carbonyl-13C]acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Procedure:

    • Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

    • [carbonyl-13C]Acetyl chloride is added dropwise to the cooled suspension.

    • Benzene is then added slowly, and the reaction mixture is stirred at room temperature.

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by distillation or column chromatography to yield carbonyl-13C labeled acetophenone.

2. Synthesis of Methyl-13C Labeled Acetophenone:

Methyl-13C labeled acetophenone can be synthesized using a Grignard reaction with a 13C labeled methylating agent.

  • Reaction: Benzonitrile is reacted with [13C]methylmagnesium iodide, followed by acidic workup.

  • Procedure:

    • [13C]Methyl iodide is reacted with magnesium turnings in dry diethyl ether to form [13C]methylmagnesium iodide (Grignard reagent).

    • Benzonitrile, dissolved in dry diethyl ether, is added dropwise to the Grignard reagent at a low temperature.

    • The reaction mixture is stirred and then allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous HCl).

    • The organic layer is separated, washed, dried, and the solvent is evaporated.

    • The product is purified by distillation or column chromatography.

NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Unlabeled Acetophenone: A solution of approximately 20-50 mg of acetophenone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) is prepared in a standard 5 mm NMR tube.

  • 13C Labeled Acetophenone: A similar concentration is used for the labeled compound. The exact amount may be adjusted based on the specific experiment and desired signal-to-noise ratio.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • 13C NMR Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans: For unlabeled acetophenone, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. For 13C labeled acetophenone, significantly fewer scans are needed for the enriched carbon, while a similar number of scans as the unlabeled sample may be needed to observe the other carbons with good signal-to-noise.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 13C Labeled Acetophenone cluster_nmr NMR Analysis start Starting Materials (Benzene, [13C]Acetyl Chloride or [13C]Methyl Iodide) reaction Chemical Reaction (Friedel-Crafts or Grignard) start->reaction workup Reaction Workup & Purification reaction->workup product 13C Labeled Acetophenone workup->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep Transfer nmr_acq NMR Data Acquisition (13C NMR Spectroscopy) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_proc->analysis

Caption: Experimental workflow for the synthesis and NMR analysis of 13C labeled acetophenone.

Logical Relationship of NMR Data Interpretation

data_interpretation cluster_unlabeled Unlabeled Acetophenone cluster_labeled 13C Labeled Acetophenone cluster_comparison Comparative Analysis unlabeled_spectrum 13C NMR Spectrum (Natural Abundance) unlabeled_data Chemical Shifts (δ) 1J(C,H) Coupling unlabeled_spectrum->unlabeled_data comparison Structural & Mechanistic Insights unlabeled_data->comparison labeled_spectrum 13C NMR Spectrum (Enriched Signal) labeled_data Chemical Shifts (δ) Enhanced Signal Intensity 1J(C,C) & nJ(C,C) Couplings labeled_spectrum->labeled_data labeled_data->comparison

Caption: Logical flow from NMR data of labeled and unlabeled acetophenone to comparative analysis.

References

The Superiority of Acetophenone-1,2-13C2 for Accurate and Precise Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Acetophenone-1,2-13C2 with alternative internal standards, supported by established scientific principles and generalized experimental protocols. While specific comparative datasets are not widely available in the public domain, the theoretical and practical advantages of using a stable, carbon-13 labeled internal standard like this compound are clear and compelling.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to control for variability throughout the analytical process, from sample preparation to instrument response. This compound, a non-radioactive, stable isotope-labeled version of acetophenone (B1666503), serves as an ideal internal standard for the quantification of a wide range of analytes in complex matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.

Unveiling the "Isotope Effect": The this compound Advantage

A key differentiator and significant advantage of using 13C-labeled internal standards like this compound over their deuterated (2H-labeled) counterparts is the mitigation of the "isotope effect." The larger mass difference between deuterium (B1214612) and hydrogen can lead to slight differences in physicochemical properties. This can result in chromatographic separation of the deuterated standard from the native analyte, a phenomenon that can compromise the accuracy of quantification, especially in complex matrices where matrix effects can vary with retention time.

In contrast, the smaller relative mass difference between 13C and 12C results in a negligible isotope effect. Consequently, this compound co-elutes almost perfectly with the unlabeled analyte, ensuring that both are subjected to the same matrix effects and ionization suppression or enhancement. This co-elution is critical for accurate and precise quantification.

Performance Characteristics: A Comparative Overview

Performance MetricThis compound (Expected)Deuterated Acetophenone (Potential)Unlabeled Analog (e.g., Propiophenone)
Accuracy HighModerate to High (can be affected by isotope effects)Moderate (differences in physical properties)
Precision HighHighModerate
Linearity ExcellentGood to ExcellentGood
Limit of Detection (LOD) LowLowLow
Limit of Quantification (LOQ) LowLowLow
Recovery High and consistent with analyteHigh, but can differ slightly from analyteMay differ significantly from analyte
Matrix Effect Compensation Excellent (due to co-elution)Good (can be compromised by chromatographic shift)Poor to Moderate

Experimental Protocol: A Generalized Workflow for Quantification in Biological Matrices

The following is a generalized experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS. This protocol should be optimized for the specific analyte and matrix.

1. Standard and Sample Preparation:

  • Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
  • Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
  • Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile (B52724) containing the this compound internal standard.
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge the samples at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Define specific precursor-to-product ion transitions for both the analyte and this compound.

4. Data Analysis:

  • Integrate the peak areas for the analyte and this compound.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Pathway

To further illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical experimental workflow and the metabolic pathway of acetophenone.

G Experimental Workflow for Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Spike Spike Samples with This compound Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Calibrate Calibration Curve Generation Calculate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

G Metabolic Pathway of Acetophenone Acetophenone Acetophenone Oxidation Oxidation (CYP450 Enzymes) Acetophenone->Oxidation Phenylacetate Phenylacetate Oxidation->Phenylacetate Conjugation Conjugation with Glycine Phenylacetate->Conjugation Hippurate Hippurate Conjugation->Hippurate Excretion Urinary Excretion Hippurate->Excretion

Caption: The primary metabolic pathway of acetophenone in the liver.

The Superiority of ¹³C-Labeled Standards in Quantitative Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting variability throughout the analytical process. While both deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled standards are widely used, ¹³C-labeled standards demonstrate distinct advantages that render them the superior choice for most applications.

This guide provides an objective comparison of the performance of ¹³C-labeled and deuterium-labeled standards, supported by experimental data and detailed methodologies. The primary distinction in performance lies in the "isotope effect." The significant mass difference between hydrogen and deuterium (approximately 100%) can lead to altered physicochemical properties, causing the deuterated standard to behave differently from the unlabeled analyte during chromatography.[1] In contrast, the substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties, ensuring identical behavior to the native analyte.[2]

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect, thereby providing reliable normalization.[2] It is in this critical aspect that ¹³C-labeled standards excel.

Chromatographic Co-elution

One of the most significant advantages of ¹³C-labeled standards is their perfect co-elution with the unlabeled analyte.[2][3] This identical chromatographic behavior ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, leading to more accurate and precise quantification.

Deuterated standards, however, often exhibit a chromatographic shift, typically eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This phenomenon, known as the Chromatographic Deuterium Isotope Effect (CDE), arises from the fact that a C-²H bond is slightly shorter and stronger than a C-¹H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[5] This separation can compromise the accuracy of quantification if the analyte and the internal standard experience different degrees of ion suppression or enhancement from co-eluting matrix components.[6]

Isotope Effect and Fragmentation

The pronounced isotope effect of deuterium can also influence mass spectrometric fragmentation. Studies have shown that deuterated compounds may require different collision energies for optimal fragmentation compared to their native analogs.[3] This can introduce variability in the response and affect the accuracy of quantification. ¹³C-labeled standards, with their minimal isotope effect, do not exhibit this issue and show fragmentation patterns identical to the unlabeled analyte.

Stability of the Isotopic Label

¹³C labels are incorporated into the carbon backbone of the molecule and are exceptionally stable, with no risk of exchange with other atoms.[2] Deuterium labels, particularly those on heteroatoms or in positions prone to enolization, can be susceptible to back-exchange with protons from the solvent or matrix.[2] This can lead to a decrease in the isotopic purity of the internal standard and result in inaccurate quantification.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the performance of ¹³C and deuterium-labeled standards.

Table 1: Chromatographic Retention Time Shift of Deuterated Standards

Compound ClassSeparation TechniqueMedian Retention Time Shift (Analyte vs. Deuterated Standard)Reference
Dimethyl-labeled peptidesUHPLC-ESI-MS/MS2.0 - 2.9 seconds[7]
AmphetamineReversed-Phase UHPLC-MS/MSIncreased resolution with a higher number of deuterium substitutes[3]

Table 2: Comparison of Key Performance Parameters

Parameter¹³C-Labeled StandardsDeuterium-Labeled Standards
Chromatographic Behavior Co-elutes perfectly with the analyte.[2][3]Often exhibits a retention time shift (CDE).[4]
Isotope Effect Minimal, with no impact on chromatographic or mass spectrometric behavior.[6]Significant, can affect retention time and fragmentation.[1][3]
Isotopic Stability Highly stable, no risk of exchange.[2]Risk of back-exchange, particularly at labile positions.[2]
Accuracy and Precision Higher accuracy and precision due to better correction for matrix effects.[8]Potentially lower accuracy and precision if significant chromatographic shifts and matrix effects are present.[8]
Cost and Availability Generally more expensive and less readily available.[9]Typically less expensive and more widely available.[9]

Experimental Protocols

The following provides a general experimental workflow for a stable isotope dilution LC-MS analysis. Specific parameters will need to be optimized for the analyte and matrix of interest.

Sample Preparation
  • Internal Standard Spiking: To a known aliquot of the sample (e.g., plasma, urine, tissue homogenate), add a known amount of the ¹³C or deuterium-labeled internal standard. The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.

  • Protein Precipitation (for biological fluids): Add a sufficient volume of a cold organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins. Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Select an appropriate HPLC or UHPLC column based on the physicochemical properties of the analyte.

    • Mobile Phase: Use a mobile phase composition and gradient that provides good chromatographic resolution and peak shape for the analyte.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature for efficient separation.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for a wide range of compounds.

    • Detection Mode: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

    • Optimization: Optimize the precursor ion, product ions, and collision energy for both the analyte and the internal standard.

Data Analysis
  • Peak Integration: Integrate the peak areas for the selected transitions of both the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Determine the concentration of the analyte in the sample by using a calibration curve constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualizations

G General Workflow for Stable Isotope Dilution LC-MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Labeled Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Caption: General workflow for stable isotope dilution LC-MS analysis.

G Conceptual Comparison of Chromatographic Behavior Analyte_13C Analyte IS_13C 13C-IS Analyte_D Analyte IS_D Deuterium-IS Analyte_D->IS_D

Caption: Comparison of elution profiles for labeled standards.

References

A Comparative Guide to Confirming 13C Label Positions in Acetophenone-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and reaction mechanism elucidation, precise confirmation of isotopic label placement is paramount. This guide provides a comparative analysis of primary analytical techniques used to verify the positions of the 13C labels in Acetophenone-1,2-13C2. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering supporting data from unlabeled acetophenone (B1666503) for direct comparison.

Introduction to Isotopic Labeling in Acetophenone

This compound is a stable isotope-labeled version of acetophenone where the carbonyl carbon (C1) and the methyl carbon (C2) are replaced with their 13C isotopes. This specific labeling pattern makes it a valuable tracer for tracking the fate of the acetyl group in various chemical and biological transformations. The confirmation of the label positions is a critical quality control step to ensure the integrity of experimental results.

Primary Analytical Techniques for Label Position Confirmation

The two primary methods for confirming the position of 13C labels are 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides distinct and complementary information.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts and coupling patterns, the exact position of the 13C labels can be unequivocally determined.

Data Presentation: Comparison of Expected 13C NMR Data

Carbon PositionUnlabeled Acetophenone (Chemical Shift, δ ppm)[1][2][3]Expected this compound (Chemical Shift, δ ppm)Expected 13C-13C Coupling
C=O (C1)~198.1~198.1Yes
CH3 (C2)~26.5~26.5Yes
C-ipso~137.1~137.1No
C-ortho~128.2~128.2No
C-meta~128.5~128.5No
C-para~133.0~133.0No

Key Expected Observations in the 13C NMR Spectrum of this compound:

  • Intense Signals: The signals for the carbonyl and methyl carbons will be significantly more intense than in the unlabeled compound due to the high enrichment of 13C.

  • 13C-13C Coupling: A key confirmation will be the presence of splitting in the signals for the carbonyl and methyl carbons due to one-bond 13C-13C coupling. This will result in a doublet for each of these signals, a feature absent in the spectrum of the unlabeled compound.

  • No Change in Aromatic Signals: The chemical shifts of the aromatic carbons are not expected to be significantly affected by the isotopic labeling of the acetyl group.

Experimental Protocol: 13C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Experiment: A standard proton-decoupled 13C NMR experiment.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Analysis: Identify the chemical shifts of all carbon signals and analyze the splitting patterns of the carbonyl and methyl carbons to confirm the 13C-13C coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For isotopically labeled compounds, MS can confirm the incorporation of the labels by observing the expected increase in molecular weight.

Data Presentation: Comparison of Expected Mass Spectrometry Data

IonUnlabeled Acetophenone (m/z)[4][5][6]Expected this compound (m/z)
Molecular Ion [M]+120122
Benzoyl Cation [C6H5CO]+105106
Phenyl Cation [C6H5]+7777
Acetyl Cation [CH3CO]+4345

Key Expected Observations in the Mass Spectrum of this compound:

  • Molecular Ion Peak: The molecular ion peak will appear at m/z 122, which is two mass units higher than that of the unlabeled acetophenone (m/z 120), confirming the incorporation of two 13C atoms.[7]

  • Fragment Ions: The fragmentation pattern will also reflect the positions of the labels.

    • The benzoyl cation fragment will appear at m/z 106, indicating the presence of one 13C in the carbonyl group.

    • The acetyl cation fragment will appear at m/z 45, confirming the presence of two 13C atoms in this fragment.

    • The phenyl cation fragment will remain at m/z 77, as it does not contain any of the labeled carbons.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument Setup:

    • Mass Spectrometer: A gas chromatography-mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for volatile compounds like acetophenone.

    • GC Conditions:

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-200.

  • Data Acquisition: Inject the sample into the GC-MS system and acquire the mass spectrum of the eluting acetophenone peak.

  • Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions, comparing their m/z values to the expected values for the labeled compound.

Alternative and Complementary Techniques

While 1D 13C NMR and MS are the primary methods, other techniques can provide further confirmation and more detailed structural information.

  • 2D NMR Spectroscopy (HSQC and HMBC):

    • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded 1H and 13C nuclei.[8][9] For this compound, an HSQC spectrum would show a strong correlation between the methyl protons and the 13C-labeled methyl carbon.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away.[8] An HMBC spectrum would confirm the connectivity between the aromatic protons and the labeled carbonyl carbon, as well as between the methyl protons and the labeled carbonyl carbon.

  • Isotope Ratio Mass Spectrometry (IRMS): While not providing positional information, IRMS can be used to determine the overall 13C enrichment of the sample with very high precision.

Workflow for Label Position Confirmation

G Workflow for Confirming 13C Label Positions in this compound cluster_sample Sample cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Conclusion Sample This compound NMR_Prep Prepare NMR Sample (in CDCl3) Sample->NMR_Prep MS_Prep Prepare MS Sample (in Methanol) Sample->MS_Prep Acquire_13C Acquire 1D 13C NMR Spectrum NMR_Prep->Acquire_13C Acquire_2D Acquire 2D NMR (HSQC/HMBC) NMR_Prep->Acquire_2D Analyze_NMR Analyze Chemical Shifts and Coupling Constants Acquire_13C->Analyze_NMR Acquire_2D->Analyze_NMR Confirm_NMR Confirm C1 and C2 Labeling and Connectivity Analyze_NMR->Confirm_NMR Final_Confirmation Final Confirmation of 13C Label Positions Confirm_NMR->Final_Confirmation Acquire_MS Acquire Mass Spectrum (GC-MS) MS_Prep->Acquire_MS Analyze_MS Analyze Molecular Ion and Fragmentation Pattern Acquire_MS->Analyze_MS Confirm_MS Confirm M+2 Peak and Labeled Fragments Analyze_MS->Confirm_MS Confirm_MS->Final_Confirmation

Caption: Experimental workflow for the confirmation of 13C label positions.

Conclusion

Both 13C NMR spectroscopy and Mass Spectrometry are indispensable and complementary techniques for confirming the position of isotopic labels in this compound. 13C NMR provides unambiguous proof of the label positions through the observation of characteristic chemical shifts and 13C-13C coupling. Mass Spectrometry confirms the incorporation of the correct number of labels by detecting the expected mass shift in the molecular ion and key fragment ions. For comprehensive and unequivocal confirmation, it is recommended to utilize both techniques in tandem. The inclusion of 2D NMR experiments can further enhance the structural confirmation by providing detailed connectivity information.

References

Cross-Validation of Metabolic Insights: A Comparative Guide to Acetophenone-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetophenone-1,2-¹³C₂ as a metabolic tracer with alternative methods for elucidating biochemical pathways. By presenting supporting principles from metabolic flux analysis, detailed experimental protocols, and quantitative data summaries, this document serves as a comprehensive resource for researchers designing and interpreting stable isotope labeling experiments.

Unraveling Metabolic Fates: The Role of Acetophenone-1,2-¹³C₂

Acetophenone-1,2-¹³C₂ is a stable isotope-labeled compound used to trace the metabolic fate of acetophenone (B1666503) and related xenobiotics in biological systems.[1] The dual ¹³C labeling on the acetyl group provides a distinct mass shift, enabling sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary applications include mechanistic studies in organic chemistry, metabolic pathway analysis, and biosynthesis studies.[1] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can map and quantify metabolic pathways with high precision.[1]

Performance Comparison: Acetophenone-1,2-¹³C₂ vs. Alternative Tracers

The selection of an appropriate tracer is critical for the success of metabolic flux analysis (MFA) studies. While broadly labeled substrates like [U-¹³C]glucose are invaluable for mapping central carbon metabolism, specifically labeled compounds such as Acetophenone-1,2-¹³C₂ offer distinct advantages for targeted investigations. The following table compares the use of a specific tracer for xenobiotic metabolism with a general metabolic tracer.

FeatureAcetophenone-1,2-¹³C₂ (Specific Tracer)[U-¹³C]Glucose (General Tracer)Rationale & Supporting Data
Target Specificity High: Directly traces the metabolism of acetophenone and its analogs.Low: Traces general carbon metabolism originating from glucose.Specific tracers allow for focused analysis of particular reactions or pathways.[2][3] This is crucial for studying the metabolism of drugs and other xenobiotics.
Pathway Resolution High for the target pathway.High for central carbon metabolism, but may dilute into numerous pathways.The distinct labeling pattern from Acetophenone-1,2-¹³C₂ provides unambiguous identification of its metabolic products.
Sensitivity High, due to the concentration of the label in a specific metabolic route.Can be lower for peripheral pathways due to label dilution.Stable isotope dilution assays using labeled internal standards offer superior accuracy and precision.
Quantification Enables precise quantification of flux through the specific pathway.Provides a broad overview of central metabolic fluxes.¹³C-MFA allows for the quantification of intracellular reaction rates.
Interference Minimal from endogenous carbon sources.Potential for interference from unlabeled carbon sources in the system.The unique mass of the labeled compound distinguishes it from the unlabeled version.[1]
Cost-Effectiveness Can be more cost-effective for targeted studies.Can be costly for whole-system analysis due to the amount of labeled substrate required.The choice of tracer depends on the specific research question and the pathways being investigated.[3][4]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for the analysis of Acetophenone-1,2-¹³C₂ and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Quantitative Analysis by GC-MS

This protocol outlines the steps for sample preparation and analysis of ¹³C-labeled metabolites from a biological system treated with Acetophenone-1,2-¹³C₂.

1. Sample Preparation:

  • Metabolite Extraction:

    • Quench metabolic activity by rapidly cooling the biological sample (e.g., cell culture, tissue homogenate) to < -20°C.

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

    • Centrifuge to pellet macromolecules and collect the supernatant containing the metabolites.

  • Derivatization:

    • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

    • Derivatize the dried extract to increase the volatility of the metabolites for GC analysis. A common method is silylation using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS).

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for separating the derivatized metabolites (e.g., a DB-5ms column).

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 325°C at 10°C/minute.

    • Hold: 10 minutes at 325°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Data Acquisition: Full scan mode to identify all metabolites and Selected Ion Monitoring (SIM) for targeted quantification of Acetophenone-1,2-¹³C₂ and its expected metabolites.

3. Data Analysis:

  • Identify metabolites by comparing their mass spectra and retention times to a spectral library.

  • Quantify the abundance of the M+2 isotopologues of acetophenone and its metabolites to determine the extent of labeling and calculate metabolic flux.

Protocol 2: Analysis by ¹³C NMR Spectroscopy

This protocol describes the preparation and analysis of samples for determining the positional incorporation of ¹³C from Acetophenone-1,2-¹³C₂ into metabolites.

1. Sample Preparation:

  • Metabolite Extraction: Follow the same extraction procedure as for GC-MS analysis.

  • Sample Concentration: Lyophilize the extracted metabolites and reconstitute in a minimal volume of deuterated solvent (e.g., D₂O) suitable for NMR.

  • NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Dependent on sample concentration, may range from hundreds to thousands.

3. Data Analysis:

  • Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).

  • Identify ¹³C-labeled metabolites by their characteristic chemical shifts.

  • Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the ¹³C spectrum.[2]

Visualizing Metabolic Processes

Diagrams are powerful tools for understanding complex biological systems. The following visualizations, created using the DOT language, illustrate key concepts related to the use of Acetophenone-1,2-¹³C₂.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Interpretation A Biological System (e.g., Cell Culture) B Introduce Acetophenone-1,2-13C2 A->B C Metabolite Extraction B->C D Sample Derivatization (for GC-MS) C->D E GC-MS Analysis C->E F NMR Spectroscopy C->F G Metabolite Identification E->G F->G H Isotopomer Quantification G->H I Metabolic Flux Analysis H->I

General workflow for a ¹³C tracer experiment.

metabolic_pathway cluster_main Metabolism of this compound Acetophenone This compound Phenylacetate Phenylacetate-1,2-13C2 Acetophenone->Phenylacetate Baeyer-Villiger Monooxygenase FurtherMetabolism Further Metabolism (e.g., conjugation) Phenylacetate->FurtherMetabolism

Simplified metabolic pathway of Acetophenone.

Conclusion

Acetophenone-1,2-¹³C₂ is a powerful and specific tool for investigating the metabolism of xenobiotics. Its use in stable isotope dilution assays provides high accuracy and precision for quantifying metabolic fluxes. While general tracers like ¹³C-labeled glucose are essential for understanding central metabolism, the targeted nature of Acetophenone-1,2-¹³C₂ offers unparalleled resolution for its specific metabolic pathways. The choice of tracer should be guided by the specific research question, with Acetophenone-1,2-¹³C₂ being the superior choice for studies focused on the fate of acetophenone and related compounds.

References

A Researcher's Guide to Selecting Acetophenone-1,2-13C2: A Supplier Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of isotopically labeled compounds are paramount. Acetophenone-1,2-13C2, a key stable isotope-labeled internal standard and tracer, is offered by several suppliers. This guide provides an objective comparison of the product specifications from leading suppliers and details the necessary experimental protocols to verify these claims, ensuring the selection of the most suitable product for your research needs.

Supplier Specification Overview

A review of the product information from prominent suppliers such as Sigma-Aldrich, Benchchem, and MedChemExpress reveals a consistent standard for the isotopic and chemical purity of this compound. While specific batch data can be found on the Certificate of Analysis (CoA) provided with a purchase, the general specifications are summarized below.

SupplierProduct NameIsotopic Purity (atom % 13C)Chemical Purity
Sigma-Aldrich Acetophenone-α,β-13C2≥ 99≥ 99% (CP)
Benchchem This compoundNot explicitly stated, but implied to be high for use as a tracer.[1]Not explicitly stated, but described as a "quality product".[1]
MedChemExpress Acetophenone-13C2Not explicitly stated, but intended for use as an internal standard.[2][3][4][5]Not explicitly stated, but intended for quantitative analysis.[2][3][4][5]

Note: The data presented is based on publicly available information on the respective supplier websites. For lot-specific data, users should always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols for Quality Verification

To ensure the purchased this compound meets the required standards for your experiments, independent verification of its isotopic enrichment and chemical purity is recommended. The following are standard protocols for these analyses.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to determine the isotopic enrichment of 13C-labeled compounds.[6]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl3) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum to confirm the chemical structure and assess for proton-containing impurities.

    • Acquire a quantitative carbon-13 (¹³C) NMR spectrum. To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei being observed and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Data Analysis:

    • In the ¹³C NMR spectrum, identify the signals corresponding to the carbonyl carbon (C=O) and the methyl carbon (-CH3) of acetophenone.

    • The isotopic enrichment is calculated by comparing the integral of the ¹³C-labeled signals to the sum of the integrals of the ¹³C-labeled and any residual ¹²C signals at natural abundance. Due to the high enrichment (typically >99%), the natural abundance signals may be at or below the noise level.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the chemical purity of acetophenone.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate. Create a series of dilutions to determine the linear range of detection.

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for the analysis of aromatic ketones (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector: Operate in split or splitless mode depending on the sample concentration.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode to identify any potential impurities by their mass spectra.

  • Data Analysis:

    • The chemical purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all detected peaks in the chromatogram.

    • The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion (M+) peak at m/z 122, two mass units higher than unlabeled acetophenone.

Visualizing the Workflow

To aid in understanding the logical flow of quality control for this compound, the following diagrams illustrate the experimental workflows.

Experimental_Workflow_for_Acetophenone_QC cluster_NMR Isotopic Enrichment Analysis (NMR) cluster_GCMS Chemical Purity Analysis (GC-MS) NMR_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acq ¹H and ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Analysis Spectral Analysis (Integration and Enrichment Calculation) NMR_Acq->NMR_Analysis Decision Meets Specifications? NMR_Analysis->Decision GCMS_Prep Sample Preparation (Dilute in Solvent) GCMS_Acq GC-MS Data Acquisition GCMS_Prep->GCMS_Acq GCMS_Analysis Chromatogram Analysis (Peak Area % and Impurity ID) GCMS_Acq->GCMS_Analysis GCMS_Analysis->Decision Start This compound (As Received) Start->NMR_Prep Start->GCMS_Prep End_Pass Qualified for Use Decision->End_Pass Yes End_Fail Contact Supplier Decision->End_Fail No

Caption: Quality control workflow for this compound.

Signaling_Pathway_Example cluster_Metabolism Metabolic Fate of this compound cluster_Analysis Analysis of Labeled Metabolites A This compound B [13C]-Metabolite A A->B Enzyme 1 C [13C]-Metabolite B A->C Enzyme 2 D [13C]-Metabolite C B->D Enzyme 3 LCMS LC-MS/MS Analysis B->LCMS NMR NMR Spectroscopy C->NMR D->LCMS

Caption: Tracing the metabolic fate of this compound.

By following these guidelines and performing independent quality verification, researchers can confidently select and utilize this compound from any supplier, ensuring the accuracy and reproducibility of their experimental results.

References

Safety Operating Guide

Navigating the Disposal of Acetophenone-1,2-13C2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Acetophenone-1,2-13C2, a stable isotope-labeled compound, requires careful handling and disposal due to its hazardous properties. This guide provides essential, step-by-step information for its safe and compliant disposal.

Immediate Safety and Handling Precautions:

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is also a combustible liquid.[2][3][4] Therefore, personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory when handling this chemical.[1][2][4] Work should be conducted in a well-ventilated area, and all sources of ignition must be removed.[1][2]

Disposal Protocol for this compound

The disposal of this compound should be managed as hazardous waste. It is crucial to note that because this compound is labeled with a stable isotope (Carbon-13), it is not radioactive and does not require special precautions for radioactivity.[5][] However, the waste container must be clearly labeled to indicate its isotopic nature.

Step 1: Waste Collection

  • Collect waste this compound in a designated, chemically compatible, and properly sealed hazardous waste container.[1][7][8][9] Plastic containers are often preferred for storing chemical waste.[9]

  • Do not mix with other incompatible waste streams.[8][10] Specifically, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[8]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[8]

  • The label must include the full chemical name: "Waste this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.[9]

  • Note the laboratory, building, and room number where the waste was generated.[8]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Ensure the container is kept closed at all times, except when adding waste.[7][8][9]

  • Provide secondary containment for the waste container to prevent spills.[7][10]

Step 4: Disposal

  • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[][9]

  • Never dispose of this compound down the sink or in the regular trash.[7][9] Evaporation is not an acceptable method of disposal.[8][10]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) were found in the provided search results. General regulations for hazardous waste accumulation apply, such as the maximum of 55 gallons for hazardous waste in a Satellite Accumulation Area.[9][11]

Experimental Workflow for Disposal

The following diagram illustrates the procedural steps for the proper disposal of this compound.

A Step 1: Waste Collection - Use designated, compatible container - Do not mix with incompatible waste B Step 2: Labeling - 'Hazardous Waste' - Full chemical name - Isotopic nature noted - Date and location A->B E Improper Disposal - No sink or trash disposal - No evaporation A->E C Step 3: Storage - Designated Satellite Accumulation Area (SAA) - Container closed, with secondary containment B->C B->E D Step 4: Disposal - Contact Environmental Health & Safety (EH&S) - Arrange for pickup by licensed contractor C->D C->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Acetophenone-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acetophenone-1,2-13C2

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given that this compound is a stable isotopically labeled compound, its general handling and disposal protocols are similar to those for unlabeled acetophenone, with special consideration for the isotopic label in specific analytical contexts.

Immediate Safety Concerns & Hazards:

Acetophenone is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[2]

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4Harmful if swallowed.[1][3]
Serious eye damage/eye irritation2Causes serious eye irritation.[1][3][4]
Flammable liquids4Combustible liquid.[5]

Pictogram:

alt text

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to ensure personnel safety.

PPE CategorySpecificationsRationale
Eye/Face Protection Wear safety glasses with side shields or chemical goggles.[3][4]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Wear protective gloves (e.g., Butyl rubber, 0.7 mm thickness).[4] Wear a lab coat or other protective clothing to prevent skin contact.[6]Prevents skin contact, which can cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5] If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors.Minimizes inhalation of vapors, which may cause respiratory irritation.

Handling and Storage

Handling:

  • Handle in a well-ventilated place, such as a chemical fume hood.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

  • Use non-sparking tools.[2]

  • Wash hands thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

  • Keep the container tightly closed.[4][5]

  • Recommended storage temperature: 15–25 °C.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][5]
If on Skin Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or physician if you feel unwell.[5]

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.[8]

  • Eliminate Ignition Sources: Remove all sources of ignition.[6][8]

  • Containment: Absorb the spill with an inert material (e.g., sand, vermiculite).[3][5]

  • Collection: Use non-sparking tools to collect the absorbed material into a sealed container for disposal.[6][8]

Disposal: As this compound is a stable isotope-labeled compound, it is not radioactive.[9] Therefore, its disposal should follow the guidelines for non-radioactive chemical waste.

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[3][7]

  • Do not mix with general laboratory waste.[9]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting key safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh check1 Verify Fume Hood Function prep_setup->check1 handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve check2 Check for Ignition Sources handle_weigh->check2 handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose check3 Proper Waste Container cleanup_waste->check3 cleanup_decon Decontaminate Glassware cleanup_dispose->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Logical Relationship of Safety Protocols

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

G cluster_assessment Risk Assessment cluster_controls Control Measures cluster_outcome Outcome haz_id Hazard Identification (Harmful if swallowed, Eye Irritant, Combustible) risk_eval Risk Evaluation (Inhalation, Ingestion, Skin/Eye Contact) haz_id->risk_eval eng_controls Engineering Controls (Fume Hood) risk_eval->eng_controls admin_controls Administrative Controls (SOPs, Training) risk_eval->admin_controls ppe_controls Personal Protective Equipment (Gloves, Goggles, Lab Coat) risk_eval->ppe_controls safe_handling Safe Handling of This compound eng_controls->safe_handling admin_controls->safe_handling ppe_controls->safe_handling

Caption: Logical flow from hazard identification to safe handling.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。